molecular formula C12H10ClNS B1348306 2-[(4-Chlorophenyl)sulfanyl]aniline CAS No. 37750-29-1

2-[(4-Chlorophenyl)sulfanyl]aniline

Cat. No.: B1348306
CAS No.: 37750-29-1
M. Wt: 235.73 g/mol
InChI Key: JZLUOCTZACJYNR-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]aniline is a useful research compound. Its molecular formula is C12H10ClNS and its molecular weight is 235.73 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)sulfanylaniline
Source PubChem
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InChI

InChI=1S/C12H10ClNS/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLUOCTZACJYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326962
Record name 2-[(4-Chlorophenyl)sulfanyl]aniline
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Molecular Weight

235.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

37750-29-1
Record name 2-[(4-Chlorophenyl)thio]benzenamine
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Record name EC 609-474-9
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Record name 2-[(4-Chlorophenyl)sulfanyl]aniline
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Record name Benzenamine, 2-[(4-chlorophenyl)thio]
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-[(4-Chlorophenyl)sulfanyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-[(4-Chlorophenyl)sulfanyl]aniline, a molecule of interest in medicinal chemistry and materials science. This document consolidates available data on its physicochemical characteristics, spectral profile, and synthetic methodologies, presented in a format tailored for researchers and professionals in drug development.

Chemical and Physical Properties

This compound, also known as 2-amino-4'-chlorodiphenyl sulfide, is an aromatic amine and a diaryl sulfide. Its structure features a 2-aminophenyl group linked to a 4-chlorophenyl group through a sulfur atom. This arrangement of functional groups imparts specific chemical reactivity and potential for biological activity.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for its handling, purification, and formulation.

PropertyValueReference
CAS Number 37750-29-1[1][2]
Molecular Formula C₁₂H₁₀ClNS[1][2]
Molecular Weight 235.73 g/mol [1][2]
Melting Point 32 °C[1]
Boiling Point 164-166 °C at 0.45 Torr[1]
Density 1.3 ± 0.1 g/cm³[1]
Flash Point 6 °C[1]
Refractive Index 1.684[1]
XLogP3 3.78[1]
Polar Surface Area (PSA) 51.3 Ų[1]

Note: Some physical properties are predicted values.

Synthesis and Purification

Experimental Protocol: Ullmann Condensation

This protocol is a generalized procedure for the synthesis of diaryl sulfides and can be adapted for the synthesis of this compound.[3][4]

Reaction Scheme:

Materials:

  • 2-Aminothiophenol

  • 1-Chloro-4-iodobenzene (or 1-bromo-4-chlorobenzene)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • High-boiling point polar solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

Procedure:

  • To a reaction flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1.0 eq), 1-chloro-4-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Add a suitable volume of DMF or DMSO to the flask.

  • Heat the reaction mixture to a temperature between 120-160 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

dot graph SynthesisWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#5F6368", arrowhead=normal];

// Nodes Reactants [label="Reactants:\n2-Aminothiophenol\n1-Chloro-4-iodobenzene\nCuI, K₂CO₃"]; Solvent [label="Solvent:\nDMF or DMSO"]; Reaction [label="Ullmann Condensation\n(120-160 °C, 12-24h)"]; Workup [label="Aqueous Workup\n& Extraction"]; Purification [label="Column Chromatography"]; Product [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Reactants -> Reaction; Solvent -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } Caption: General workflow for the synthesis of this compound.

Spectral Data

Detailed spectral data for this compound is not widely published. However, based on the known spectral properties of its constituent functional groups (aniline, chlorophenyl, and thioether), the following characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (approximately 6.5-7.5 ppm) corresponding to the eight aromatic protons. The protons on the aminophenyl ring will likely appear at a slightly higher field compared to those on the chlorophenyl ring due to the electron-donating effect of the amino group. The amino group protons would appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will exhibit 12 distinct signals for the aromatic carbons. The carbon attached to the sulfur atom and the carbon bearing the amino group will have characteristic chemical shifts. The carbons on the chlorophenyl ring will also show distinct signals, with the carbon directly bonded to the chlorine atom being significantly affected.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H stretch (amine)3300-3500 (two bands for primary amine)
C-H stretch (aromatic)3000-3100
C=C stretch (aromatic)1450-1600
C-N stretch (aromatic amine)1250-1350
C-S stretch (thioether)600-800
C-Cl stretch1000-1100
Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) at m/z 235, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of about one-third of the molecular ion peak is expected. The fragmentation pattern would likely involve the cleavage of the C-S bonds and fragmentation of the aromatic rings.

Biological Activity

While specific biological activity data for this compound is limited in the public domain, the broader class of diaryl sulfides and aminodiphenyl sulfides are known to possess a range of biological activities. Derivatives of related structures have been investigated for their potential as antimicrobial, antifungal, and anticancer agents.[5][6][7] The presence of the aniline and chlorophenyl moieties, which are common pharmacophores, suggests that this compound could be a valuable scaffold for drug discovery.

Given the lack of specific signaling pathway information for this compound, a generalized logical diagram illustrating the process from a chemical compound to a potential biological effect is provided below.

BiologicalActivityExploration cluster_0 In Vitro Studies cluster_1 Mechanism of Action Studies Compound This compound CellLines Cancer Cell Lines (e.g., MCF-7, HepG2) MicrobialStrains Bacterial/Fungal Strains Assay Cytotoxicity/Antimicrobial Assays Data IC₅₀ / MIC Values TargetID Target Identification (e.g., Enzyme, Receptor) Pathway Signaling Pathway Analysis Lead Lead Compound Pathway->Lead

Safety and Handling

Safety data for this compound is not extensively documented. However, based on the safety profiles of similar compounds, it should be handled with care in a well-ventilated laboratory.[8][9][10][11] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is likely to be an irritant to the skin and eyes and may be harmful if swallowed or inhaled.

Conclusion

This compound is a chemical compound with potential applications in medicinal chemistry and materials science. This guide has summarized its known chemical and physical properties and provided generalized experimental protocols for its synthesis. Further research is required to fully elucidate its spectral characteristics, solubility profile, and biological activities to unlock its full potential in drug development and other scientific endeavors.

References

2-[(4-Chlorophenyl)sulfanyl]aniline synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of 2-[(4-Chlorophenyl)sulfanyl]aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for producing this compound, a key intermediate in various chemical and pharmaceutical applications. The document outlines two major catalytic cross-coupling methodologies: the Ullmann condensation and the Buchwald-Hartwig amination/thiolation. It includes structured data, detailed experimental protocols, and visualizations to facilitate understanding and replication.

Core Synthesis Strategies

The synthesis of this compound fundamentally involves the formation of a carbon-sulfur (C-S) bond between an aniline moiety and a 4-chlorophenyl group. The two most prominent and effective methods to achieve this are transition metal-catalyzed cross-coupling reactions.

  • Ullmann Condensation: This classical method utilizes a copper catalyst to couple an aryl halide with a thiol. In this context, 2-aminothiophenol is reacted with 1-chloro-4-iodobenzene. This approach is often cost-effective but may require high reaction temperatures.[1][2]

  • Buchwald-Hartwig Cross-Coupling: A more modern and versatile approach, this palladium-catalyzed reaction allows for the formation of C-S and C-N bonds with high efficiency and functional group tolerance.[3][4] This pathway can be envisioned in two ways: a C-S coupling between 2-iodoaniline and 4-chlorothiophenol, or a C-N coupling of a pre-formed sulfide. The C-S coupling is generally more direct for this target molecule.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the two primary synthetic pathways.

Table 1: Reactants and Stoichiometry

ParameterPathway 1: Ullmann CondensationPathway 2: Buchwald-Hartwig Coupling
Aniline Source 2-Aminothiophenol2-Iodoaniline
Thiol Source -4-Chlorothiophenol
Aryl Halide 1-Chloro-4-iodobenzene-
Molar Ratio (Aniline deriv. : Thiol/Aryl Halide) 1 : 1.21.2 : 1

Table 2: Reaction Conditions and Yields

ParameterPathway 1: Ullmann CondensationPathway 2: Buchwald-Hartwig Coupling
Catalyst Copper(I) Iodide (CuI)Palladium(II) Acetate (Pd(OAc)₂)
Ligand L-ProlineXantphos
Base Potassium Carbonate (K₂CO₃)Cesium Carbonate (Cs₂CO₃)
Solvent Dimethyl Sulfoxide (DMSO)1,4-Dioxane
Temperature 110 °C100 °C
Reaction Time 24 hours18 hours
Typical Yield 75-85%80-95%

Experimental Protocols

Pathway 1: Ullmann Condensation

This protocol describes the synthesis of this compound via a copper-catalyzed Ullmann condensation.

Materials:

  • 2-Aminothiophenol

  • 1-Chloro-4-iodobenzene

  • Copper(I) Iodide (CuI)

  • L-Proline

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk flask, add 2-aminothiophenol (1.0 eq), 1-chloro-4-iodobenzene (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous dimethyl sulfoxide (DMSO) to the flask via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Pathway 2: Buchwald-Hartwig Cross-Coupling

This protocol details the synthesis of the target compound using a palladium-catalyzed Buchwald-Hartwig C-S coupling reaction.[4][5]

Materials:

  • 2-Iodoaniline

  • 4-Chlorothiophenol

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a glovebox or under an inert atmosphere, add palladium(II) acetate (0.02 eq) and Xantphos (0.04 eq) to an oven-dried Schlenk flask.

  • Add anhydrous 1,4-dioxane and stir the mixture at room temperature for 15 minutes to form the catalyst complex.

  • To this mixture, add 2-iodoaniline (1.2 eq), 4-chlorothiophenol (1.0 eq), and cesium carbonate (2.0 eq).

  • Seal the flask and heat the reaction mixture to 100 °C, stirring for 18 hours.

  • Cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with toluene (3 x 40 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography to afford the pure this compound.

Visualizations of Synthesis Pathways

The following diagrams illustrate the logical flow of the two primary synthesis pathways.

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Aminothiophenol 2-Aminothiophenol Reaction_Mix 2-Aminothiophenol->Reaction_Mix 1-Chloro-4-iodobenzene 1-Chloro-4-iodobenzene 1-Chloro-4-iodobenzene->Reaction_Mix CuI_Catalyst CuI (cat.) L-Proline Product This compound CuI_Catalyst->Product Base_Solvent K2CO3 DMSO, 110 °C Base_Solvent->Product Reaction_Mix->Product Ullmann Coupling

Caption: Ullmann Condensation Pathway

Buchwald_Hartwig_Coupling cluster_reactants_bh Reactants cluster_conditions_bh Reaction Conditions 2-Iodoaniline 2-Iodoaniline Reaction_Mix_BH 2-Iodoaniline->Reaction_Mix_BH 4-Chlorothiophenol 4-Chlorothiophenol 4-Chlorothiophenol->Reaction_Mix_BH Pd_Catalyst Pd(OAc)2 (cat.) Xantphos (ligand) Product_BH This compound Pd_Catalyst->Product_BH Base_Solvent_BH Cs2CO3 1,4-Dioxane, 100 °C Base_Solvent_BH->Product_BH Reaction_Mix_BH->Product_BH C-S Cross-Coupling

Caption: Buchwald-Hartwig Coupling Pathway

References

2-[(4-Chlorophenyl)sulfanyl]aniline IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-[(4-Chlorophenyl)sulfanyl]aniline: IUPAC Name, Structure, and Scientific Insights

This technical guide provides a comprehensive overview of this compound, a diaryl sulfide of interest to researchers, scientists, and professionals in drug development. The document details its chemical identity, structure, synthetic methodologies, and potential biological significance, drawing upon data from related compounds to offer a thorough profile.

Chemical Identity and Structure

The compound with the systematic name This compound is an organic molecule featuring an aniline ring substituted at the 2-position with a (4-chlorophenyl)sulfanyl group.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₀ClNS

  • Synonyms: 2-Amino-4'-chlorodiphenyl sulfide

Chemical Structure:

The structure consists of a central sulfur atom bridging an aniline and a 4-chlorophenyl group.

Chemical structure of this compound

A three-dimensional representation of the molecule highlights the spatial arrangement of the aromatic rings. The dihedral angle between the phenyl rings is a key structural parameter. For a related compound, 2-[(4-methylphenyl)sulfanyl]aniline, the aromatic moieties are nearly perpendicular, with a dihedral angle of 87.80(7)°.[1]

Physicochemical and Computed Properties

Table 1: Comparison of Physicochemical Properties

PropertyThis compound (Predicted)4-((4-Chlorophenyl)thio)aniline (Experimental/Computed)[2]
Molecular Weight 235.73 g/mol 235.73 g/mol
XLogP3 ~3.53.5
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 22
Rotatable Bond Count 22
Topological Polar Surface Area 51.3 Ų51.3 Ų

Synthesis of Diaryl Sulfides: Experimental Protocols

The synthesis of this compound, as a diaryl sulfide, can be achieved through various modern organic chemistry methodologies. Common strategies involve the cross-coupling of an aryl thiol with an aryl halide or the reaction of an arylboronic acid with a sulfur source. Below are detailed protocols for representative synthetic routes.

Copper-Catalyzed C-S Cross-Coupling

This method involves the coupling of an aryl iodide and a thiophenol using a copper catalyst, which is often ligand-free.[3]

Experimental Protocol:

  • To a reaction vessel, add 2-aminothiophenol (1.0 mmol), 1-chloro-4-iodobenzene (1.1 mmol), copper(I) iodide (CuI, 0.1 mmol), and a suitable base such as potassium carbonate (2.0 mmol).

  • Add a solvent, for example, dimethylformamide (DMF, 5 mL).

  • Heat the reaction mixture at a specified temperature (e.g., 110 °C) under an inert atmosphere (e.g., nitrogen or argon) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired diaryl sulfide.

Nickel-Catalyzed Reductive Cross-Coupling

This approach couples aryl halides with arylthiosilanes using a nickel catalyst.[3]

Experimental Protocol:

  • In a glovebox, combine an aryl halide (e.g., 2-bromoaniline, 1.0 mmol), an arylthiosilane (e.g., (4-chlorophenyl)trimethylsilane, 1.2 mmol), a nickel catalyst (e.g., NiCl₂(dme), 5 mol%), and a ligand (e.g., a bipyridine-based ligand, 5 mol%).

  • Add a reducing agent (e.g., zinc powder, 2.0 mmol) and a suitable solvent (e.g., N,N-dimethylacetamide, DMAc).

  • Stir the mixture at room temperature for 16-24 hours.

  • Monitor the reaction by gas chromatography-mass spectrometry (GC-MS) or TLC.

  • After completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography to obtain the pure this compound.

The following diagram illustrates a generalized workflow for the synthesis of diaryl sulfides.

Diaryl_Sulfide_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product Aryl_Halide Aryl Halide (e.g., 2-bromoaniline) Reaction Cross-Coupling Reaction Aryl_Halide->Reaction Thiol_Source Thiol Source (e.g., 4-chlorothiophenol) Thiol_Source->Reaction Catalyst Catalyst (e.g., CuI or Ni-based) Catalyst->Reaction Solvent_Base Solvent & Base Solvent_Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

A generalized workflow for diaryl sulfide synthesis.

Spectral Data

Specific spectral data for this compound is not widely published. However, data for the related isomer, 2-(4-chlorophenyl)aniline, can provide an indication of the expected signals.[4]

Table 2: Representative Spectral Data of a Related Isomer

Data TypeCompoundKey Signals[4]
¹H-NMR 2-(4-chlorophenyl)anilineSignals corresponding to aromatic protons would be expected in the range of δ 6.5-7.5 ppm. The amine protons would likely appear as a broad singlet.
¹³C-NMR 2-(4-chlorophenyl)anilineAromatic carbons would resonate in the typical region of δ 115-150 ppm.
Mass Spec. 2-(4-chlorophenyl)anilineThe molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight.

Biological Activity and Potential Applications

While the specific biological activities of this compound have not been extensively reported, the broader class of diaryl sulfides and sulfanyl anilines are known to exhibit a range of biological effects, suggesting potential applications in drug discovery.

  • Anticancer Activity: Several diaryl and heteroaryl sulfides have been synthesized and evaluated as selective anti-breast-cancer agents.[5] Some analogs have shown micromolar activity against cell lines such as MCF-7.[5]

  • Antimicrobial and Antiviral Properties: Derivatives of pyrazolecarbamide containing a sulfonate fragment have demonstrated significant antifungal activity, in some cases exceeding that of commercial fungicides.[1] Additionally, isothiocyanates with sulfanyl and sulfonyl groups have been investigated for their antibacterial properties.[6]

  • Enzyme Inhibition: The diaryl sulfide scaffold is present in various bioactive molecules. For instance, derivatives have been developed as inhibitors of specific biological pathways, such as the WNT signaling pathway, which is implicated in cancer.

The following diagram illustrates a potential logical pathway for the investigation of the biological activity of a novel diaryl sulfide.

Biological_Activity_Investigation_Pathway cluster_synthesis Compound Preparation cluster_screening Initial Screening cluster_moa Mechanism of Action cluster_development Lead Optimization Synthesis Synthesis of This compound In_Vitro_Assays In Vitro Biological Assays (e.g., anticancer, antimicrobial) Synthesis->In_Vitro_Assays Target_ID Target Identification In_Vitro_Assays->Target_ID If active Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Pathway_Analysis->SAR_Studies Lead_Compound Lead Compound for Development SAR_Studies->Lead_Compound

References

In-Depth Technical Guide: 2-[(4-Chlorophenyl)sulfanyl]aniline (CAS No. 37750-29-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[(4-Chlorophenyl)sulfanyl]aniline, a diaryl sulfide of interest in medicinal chemistry and materials science. Diaryl sulfides are recognized for their presence in numerous biologically active compounds. This document consolidates available physicochemical data, outlines a general synthetic approach, and explores the potential biological relevance of this scaffold based on related structures. While specific experimental data for this compound is limited in public literature, this guide serves as a foundational resource for researchers initiating studies on this compound.

Chemical and Physical Properties

PropertyValueReference
CAS Number 37750-29-1
Molecular Formula C₁₂H₁₀ClNS[1]
Molecular Weight 235.73 g/mol [1]
Boiling Point 371.6 °C at 760 mmHg[1]
Density 1.31 g/cm³[1]
Flash Point 178.6 °C[1]
InChI Key JZLUOCTZACJYNR-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC=C(C(=C1)N)SC2=CC=C(C=C2)Cl[1]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed journals. However, a general and plausible synthetic route can be conceptualized based on established methods for the formation of diaryl sulfides. One common approach is the coupling of an aryl thiol with an aryl halide.

General Experimental Workflow: Synthesis of Diaryl Sulfides

The synthesis of this compound can be approached through the reaction of 2-aminothiophenol with 1-chloro-4-iodobenzene or a similarly activated 4-chlorophenyl halide. This nucleophilic aromatic substitution is typically catalyzed by a copper or palladium catalyst.

Caption: General workflow for the synthesis of this compound.

Illustrative Experimental Protocol:
  • Materials: 2-aminothiophenol, 1-chloro-4-iodobenzene, copper(I) iodide (CuI), potassium carbonate (K₂CO₃), and dimethylformamide (DMF).

  • Procedure:

    • To a reaction vessel, add 2-aminothiophenol (1.0 eq), 1-chloro-4-iodobenzene (1.1 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

    • Add anhydrous DMF as the solvent.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 100 to 150 °C.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Spectroscopic and Analytical Characterization

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not currently available in public databases. Researchers synthesizing this compound would need to perform these analyses for structural confirmation and purity assessment.

Biological Activity and Potential Applications

While there is no specific research on the biological activity of this compound, the diaryl sulfide scaffold is a prominent feature in many pharmacologically active molecules.[2][3] Derivatives of diaryl sulfides have demonstrated a wide range of therapeutic activities.

Potential Signaling Pathway Interactions

Based on the activities of structurally related compounds, this compound could potentially interact with various biological pathways. For instance, some diaryl sulfide derivatives have been investigated as inhibitors of enzymes or as modulators of signaling cascades involved in cell proliferation and inflammation. The presence of the aniline and chlorophenyl moieties could also contribute to interactions with specific biological targets.

Potential_Signaling_Pathways Compound This compound Target Potential Biological Target (e.g., Kinase, Receptor) Compound->Target Binding/Interaction Pathway Cellular Signaling Pathway (e.g., MAPK, NF-κB) Target->Pathway Modulation Response Biological Response (e.g., Anti-inflammatory, Antiproliferative) Pathway->Response Leads to

Caption: Hypothetical interaction of the compound with a biological pathway.

Applications in Drug Discovery and Materials Science

The structural motifs within this compound make it an interesting candidate for further investigation in several fields:

  • Medicinal Chemistry: It can serve as a scaffold for the synthesis of novel compounds with potential therapeutic applications, including but not limited to anticancer, anti-inflammatory, and antimicrobial agents. The aniline group provides a reactive site for further chemical modifications.

  • Materials Science: Diaryl sulfides are also used in the development of polymers and other advanced materials due to their thermal stability and electronic properties.

Conclusion

This compound is a chemical compound with potential for further exploration in both medicinal chemistry and materials science. This guide provides the currently available data and outlines a general synthetic strategy. The lack of comprehensive experimental data highlights the opportunity for new research to fully characterize this molecule and explore its potential applications. Future studies should focus on its synthesis, full spectroscopic characterization, and screening for biological activities to unlock its full potential.

References

In-Depth Technical Guide: Physical and Chemical Properties of 2-[(4-Chlorophenyl)sulfanyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of the organic compound 2-[(4-Chlorophenyl)sulfanyl]aniline. This diaryl sulfide derivative holds potential for exploration in medicinal chemistry and materials science due to the known biological activities of this class of compounds. This document summarizes available experimental and predicted data, outlines a detailed experimental protocol for its synthesis, and discusses its potential biological relevance based on related structures.

Chemical and Physical Properties

The properties of this compound (CAS No: 37750-29-1) are summarized below. It is important to note that while some experimental data is available, other values are predicted based on computational models due to the limited published experimental data for this specific compound.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₀ClNS-
Molecular Weight 235.73 g/mol -
Melting Point 32 °CExperimental Data
Boiling Point 164-166 °C at 0.45 TorrExperimental Data
Appearance Clear Liquid[1]
Solubility Data not available-
pKa Data not available-

Table 2: Computed Physicochemical Properties

PropertyValueComputational Model
XLogP3 3.78ECHEMI
Density 1.3 ± 0.1 g/cm³ECHEMI
Refractive Index 1.684ECHEMI
Polar Surface Area 51.3 ŲECHEMI

Spectral Data

  • ¹H NMR: The proton NMR spectrum is expected to show complex aromatic signals between approximately 6.5 and 7.5 ppm. The protons on the aniline ring will likely appear as a set of multiplets, while the protons on the chlorophenyl ring will exhibit a characteristic AA'BB' pattern. The amine (-NH₂) protons would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display 12 distinct signals in the aromatic region (approximately 110-150 ppm), corresponding to the twelve carbon atoms in the two phenyl rings.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic N-H stretching vibrations for the primary amine group around 3300-3500 cm⁻¹. Aromatic C-H stretching bands would be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations for the aromatic rings in the 1400-1600 cm⁻¹ region. A C-S stretching band would be expected in the fingerprint region.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 235, with a characteristic isotopic pattern (M+2) at m/z = 237 in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

Experimental Protocols

The following is a plausible experimental protocol for the synthesis of this compound, adapted from general methods for the synthesis of diaryl sulfides.

Synthesis of this compound

This synthesis can be approached via a nucleophilic aromatic substitution reaction. A common method involves the reaction of an activated aryl halide with a thiol. An alternative modern approach involves a metal-catalyzed cross-coupling reaction. A potential synthetic route is outlined below.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product A 2-Aminothiophenol P Buchwald-Hartwig Cross-Coupling Reaction A->P B 1-Chloro-4-iodobenzene B->P C Palladium Catalyst (e.g., Pd(OAc)₂) C->P D Ligand (e.g., Xantphos) D->P E Base (e.g., K₂CO₃) E->P F Solvent (e.g., Toluene) F->P Z This compound P->Z

A plausible synthetic workflow for this compound.

Materials:

  • 2-Aminothiophenol

  • 1-Chloro-4-iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Toluene

  • Standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-aminothiophenol (1.0 eq), 1-chloro-4-iodobenzene (1.1 eq), palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Analytical Characterization

The purified product should be characterized by the following methods to confirm its identity and purity:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight and elemental composition.

  • Infrared Spectroscopy: To identify the functional groups present.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final compound.

Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been reported for this compound, the broader class of diaryl sulfides has been investigated for various therapeutic applications.

Potential Biological Activities:

  • Anticancer Activity: Several studies have reported that diaryl sulfide derivatives exhibit cytotoxic activity against various cancer cell lines.[3][4][5][6] The mechanism of action is often attributed to the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[5]

  • Antimicrobial Activity: Some sulfur-containing organic compounds, including diaryl sulfides, have demonstrated antimicrobial properties.

Hypothetical Signaling Pathway:

Based on the known antitubulin activity of some diaryl sulfides, a hypothetical signaling pathway leading to apoptosis is depicted below.

G A This compound (or related diaryl sulfide) B Tubulin Polymerization Inhibition A->B Binds to tubulin C Microtubule Disruption B->C D Mitotic Arrest C->D E Apoptosis D->E

Hypothetical pathway of diaryl sulfide-induced apoptosis.

Conclusion

This compound is a diaryl sulfide with potential for further investigation in drug discovery and materials science. This guide has summarized its known physical and chemical properties, provided a plausible synthetic route, and discussed its potential biological activities based on related compounds. Further experimental studies are warranted to fully elucidate its spectral characteristics, solubility, pKa, and specific biological functions. The information provided herein serves as a valuable resource for researchers interested in exploring the properties and applications of this compound.

References

Technical Guide: Physicochemical Properties and Synthesis of 2-[(4-Chlorophenyl)sulfanyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties and synthetic methodologies for the chemical compound 2-[(4-chlorophenyl)sulfanyl]aniline. This aniline derivative is a key intermediate in the synthesis of various organic molecules, including fungicides.

Core Compound Data

The fundamental quantitative data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₀ClNS[1][2]
Molecular Weight 235.73 g/mol [1][3]
IUPAC Name This compound[1][2]
CAS Number 37750-29-1[1][2][4]
Canonical SMILES C1=CC=C(C(=C1)N)SC2=CC=C(C=C2)Cl[1]
Boiling Point 371.6°C at 760 mmHg[1]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various routes. Below are detailed methodologies from patented experimental protocols.

Method 1: Synthesis from 9-Fluorenone

This process involves a four-step reaction sequence starting from 9-fluorenone: ring opening, chlorination, amidation, and rearrangement degradation. This method avoids the use of expensive raw materials and catalysts.

Step 1: Ring Opening of 9-Fluorenone

  • 9-fluorenone is added to a solvent such as trimethylbenzene.

  • An alkali, like potassium hydroxide or sodium hydroxide, is added (1.5-2 times the molar amount of 9-fluorenone).

  • The mixture is heated and refluxed for at least 8 hours.

  • After cooling, water is added, and the organic layer is removed.

  • The aqueous layer is acidified with hydrochloric acid to a pH of 1-2.

  • The product, 2-phenylbenzoic acid, is extracted with dichloroethane.

Step 2: Chlorination

  • The dichloroethane solution of 2-phenylbenzoic acid is dried with anhydrous sodium sulfate.

  • A catalyst, such as antimony trichloride, is added, and the mixture is heated to 60°C.

  • The reactor is purged with nitrogen, and then chlorine gas is introduced to perform the chlorination reaction, yielding 2-(4-chlorophenyl) benzoyl chloride.

Step 3 & 4: Ammoniation and Rearrangement

  • Redundant chlorine is removed by introducing nitrogen.

  • The mixture is cooled to room temperature, and ammonia is introduced.

  • After the reaction is complete, the solvent is removed by distillation under reduced pressure.

  • Sodium hypochlorite solution is added to the residue and stirred at room temperature for 6 hours to induce Hofmann rearrangement, yielding the final product, 2-(4-chlorophenyl)aniline. The product content reaches over 98% with a total yield of over 75%.

Method 2: Synthesis from Biphenyl

This alternative route begins with biphenyl and proceeds through nitration, chlorination, and reduction steps.

Step 1: Nitration of Biphenyl

  • Biphenyl is reacted with a nitrating agent, typically a mixed solution of diacetyl oxide and nitric acid, in an acetic acid solvent.

  • The reaction is conducted at a temperature of 5-50°C under normal pressure for 10-20 hours to produce 2-nitrobiphenyl.

Step 2: Chlorination of 2-Nitrobiphenyl

  • The 2-nitrobiphenyl is chlorinated using chlorine gas with iron as a catalyst and chlorobenzene as the solvent.

  • The reaction is carried out at 90-110°C for 10-25 hours to yield 2-(4'-chloro-phenyl-)nitrobiphenyl.

Step 3: Reduction to this compound

  • The resulting 2-(4'-chloro-phenyl-)nitrobiphenyl is reduced to the final product, 2-(4'-chloro-phenyl-)aniline.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a small organic molecule like this compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage start Starting Materials (e.g., 9-Fluorenone or Biphenyl) reaction Chemical Synthesis (e.g., Multi-step reaction) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification structure Structural Confirmation (NMR, IR Spectroscopy) purification->structure mass Molecular Weight Verification (Mass Spectrometry) purification->mass purity Purity Analysis (HPLC, GC-MS) purification->purity final_product Pure this compound structure->final_product mass->final_product purity->final_product

Caption: A generalized workflow for the synthesis, purification, and characterization of this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-[(4-Chlorophenyl)sulfanyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-[(4-Chlorophenyl)sulfanyl]aniline. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible databases, this report compiles predicted data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. The methodologies for acquiring such data are also detailed to assist in experimental design and verification.

Molecular Structure

This compound is an organic compound featuring a diphenyl sulfide core structure. It is substituted with an amino group on one phenyl ring at the ortho position relative to the sulfur bridge, and a chlorine atom on the other phenyl ring at the para position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on data from analogous compounds such as diphenyl sulfide, 2-aminodiphenyl sulfide, and 4-chlorophenyl derivatives.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.4 - 7.2m4HAr-H (4-chlorophenyl ring)
~ 7.2 - 6.8m4HAr-H (2-aminophenyl ring)
~ 4.0 (broad s)s2H-NH₂

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 148C-NH₂
~ 138C-S (aminophenyl ring)
~ 135C-Cl
~ 132C-S (chlorophenyl ring)
~ 130CH (chlorophenyl ring)
~ 129CH (chlorophenyl ring)
~ 125CH (aminophenyl ring)
~ 120CH (aminophenyl ring)
~ 118CH (aminophenyl ring)
~ 115CH (aminophenyl ring)
Experimental Protocol for NMR Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer. Tetramethylsilane (TMS) would be used as an internal standard (δ = 0.00 ppm).

NMR_Workflow A Sample Preparation (5-10 mg in 0.7 mL CDCl3) B Transfer to 5 mm NMR Tube A->B C Acquisition on 400 MHz Spectrometer B->C D Data Processing (Referencing to TMS) C->D E Spectral Analysis D->E

NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below, based on characteristic frequencies for aromatic amines, aromatic sulfides, and chloroarenes.[1][2][3][4][5][6][7][8][9]

Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3350MediumN-H stretch (asymmetric and symmetric)
3100 - 3000Medium-WeakAromatic C-H stretch
1620 - 1580StrongN-H bend (scissoring)
1580 - 1450Strong-MediumAromatic C=C stretch
1335 - 1250StrongAromatic C-N stretch
~ 1100MediumC-S stretch (aromatic)
850 - 800StrongC-H out-of-plane bend (para-disubstituted)
~ 750StrongC-H out-of-plane bend (ortho-disubstituted)
~ 700MediumC-Cl stretch
Experimental Protocol for IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

IR_Workflow A Sample Preparation (KBr pellet or ATR) B FTIR Spectrometer Analysis A->B C Data Acquisition (4000-400 cm-1) B->C D Spectral Interpretation C->D

IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for this compound are outlined below.

Predicted Mass Spectrometry Data

The molecular weight of this compound (C₁₂H₁₀ClNS) is 235.73 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum is expected to show a characteristic M+2 peak.[10][11]

m/zRelative IntensityAssignment
235High[M]⁺ (with ³⁵Cl)
237Medium[M+2]⁺ (with ³⁷Cl)

Predicted Fragmentation Pattern

The fragmentation of the molecular ion is expected to involve cleavage of the C-S and C-N bonds, as well as loss of small neutral molecules.

Plausible FragmentsNotes
[C₆H₄SCl]⁺Loss of the aminophenyl radical
[C₆H₆N]⁺Loss of the chlorophenylsulfanyl radical
[M - Cl]⁺Loss of a chlorine radical
[M - NH₂]⁺Loss of an amino radical
Experimental Protocol for Mass Spectrometry

The mass spectrum would be acquired using an electron ionization (EI) mass spectrometer. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) would be introduced into the ion source. The mass spectrum would be recorded over a mass-to-charge ratio (m/z) range of 50-500.

MS_Workflow A Sample Introduction (Dilute solution) B Electron Ionization (70 eV) A->B C Mass Analysis (m/z 50-500) B->C D Detection and Data Analysis C->D

Mass Spectrometry Experimental Workflow

References

Crystal Structure Analysis of 2-[(4-Chlorophenyl)sulfanyl]aniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search of available scientific literature, a definitive single-crystal X-ray structure analysis for 2-[(4-Chlorophenyl)sulfanyl]aniline could not be located. This guide therefore presents a detailed crystal structure analysis of the closely related analogue, 2-[(4-Methylphenyl)sulfanyl]aniline , to provide valuable structural insights for researchers, scientists, and drug development professionals. The substitution of a chloro group with a methyl group is expected to have a minor impact on the overall molecular conformation and packing, making this analogue a relevant and informative substitute for the purposes of this technical guide.

This document provides a comprehensive overview of the crystallographic data, experimental protocols, and intermolecular interactions of 2-[(4-Methylphenyl)sulfanyl]aniline.

Molecular Structure and Crystallographic Data

The crystal structure of 2-[(4-Methylphenyl)sulfanyl]aniline reveals significant conformational details. The aromatic rings adopt a nearly perpendicular orientation with respect to each other.[1][2] This skewed conformation is a key feature of the molecule's three-dimensional structure.

Crystallographic Data

The crystallographic data for 2-[(4-Methylphenyl)sulfanyl]aniline has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the tetragonal space group P42/n.[2] Key crystallographic parameters are summarized in the table below.

Parameter2-[(4-Methylphenyl)sulfanyl]aniline
Chemical FormulaC₁₃H₁₃NS
Formula Weight215.30
Crystal SystemTetragonal
Space GroupP42/n
a (Å)17.8881 (7)
c (Å)7.2129 (3)
V (ų)2308.0 (2)
Z8
Temperature (K)200
RadiationMo Kα
Density (calculated) (Mg m⁻³)1.239

Table 1: Crystallographic data for 2-[(4-Methylphenyl)sulfanyl]aniline.[1]

Selected Bond Lengths and Angles

The molecular geometry provides insights into the connectivity and spatial arrangement of the atoms.

Bond/AngleLength (Å) / Angle (°)
S1—C21.771 (3)
C2–S1–C7103.21 (12)
Dihedral Angle (Aromatic Rings)87.80 (7)

Table 2: Selected geometric parameters for 2-[(4-Methylphenyl)sulfanyl]aniline.[1][2]

Experimental Protocols

Synthesis of this compound

While the crystallographic data is for the methyl-analogue, synthetic routes for the target compound, this compound, are available. One common approach involves the reaction of o-chloronitrobenzene with p-chlorothiophenol followed by reduction of the nitro group. Another patented method describes the synthesis starting from 9-fluorenone, which undergoes ring-opening, chlorination, amidation, and rearrangement.

A representative synthetic workflow is outlined below:

G cluster_synthesis Synthesis of this compound o-chloronitrobenzene o-chloronitrobenzene Intermediate 2-(4-chlorophenyl)sulfanyl-1-nitrobenzene o-chloronitrobenzene->Intermediate Base p-chlorothiophenol p-chlorothiophenol p-chlorothiophenol->Intermediate Reduction Reduction Intermediate->Reduction Product This compound Reduction->Product

A plausible synthetic route.
Crystallization

Single crystals suitable for X-ray diffraction are typically grown from a saturated solution of the purified compound. For 2-[(4-Methylphenyl)sulfanyl]aniline, the crystals were obtained from a commercially available batch.[3] A general approach for crystallization involves dissolving the compound in a suitable solvent and allowing for slow evaporation, or using vapor diffusion techniques.

X-ray Data Collection and Refinement

The determination of the crystal structure involves a systematic workflow from data collection to structure solution and refinement.

G cluster_workflow Crystallographic Workflow Crystal Single Crystal Selection Data_Collection X-ray Diffraction Data Collection Crystal->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement (Least-Squares) Structure_Solution->Refinement Validation Structure Validation and Analysis Refinement->Validation

General crystallographic workflow.

For 2-[(4-Methylphenyl)sulfanyl]aniline, data was collected on a Bruker APEXII CCD diffractometer at 200 K using Mo Kα radiation.[1] The structure was solved using direct methods and refined by full-matrix least-squares on F².[1]

Intermolecular Interactions and Crystal Packing

The crystal packing of 2-[(4-Methylphenyl)sulfanyl]aniline is characterized by a network of hydrogen bonds. A notable feature is the formation of tetrameric units through a cooperative system of N—H···N hydrogen bonds.[1][2] Additionally, a weak intramolecular N—H···S hydrogen bond is observed.[1]

G cluster_interactions Key Intermolecular Interactions Molecule_A Aniline Derivative Molecule_A->Molecule_A Intramolecular N-H···S Molecule_B Aniline Derivative Molecule_A->Molecule_B N-H···N Molecule_C Aniline Derivative Molecule_B->Molecule_C N-H···N Molecule_D Aniline Derivative Molecule_C->Molecule_D N-H···N Molecule_D->Molecule_A N-H···N

Hydrogen bonding network forming tetramers.

These interactions play a crucial role in the stabilization of the crystal lattice. The hydrophilic cores formed by the hydrogen-bonded amino groups are shielded by the lipophilic aromatic parts of the molecules.[3]

Conclusion

While the crystal structure of this compound remains to be experimentally determined, the analysis of its close structural analog, 2-[(4-Methylphenyl)sulfanyl]aniline, provides significant insights into the likely molecular conformation and packing of this class of compounds. The key structural features, including the perpendicular arrangement of the aromatic rings and the formation of hydrogen-bonded tetramers, are expected to be conserved. This technical guide serves as a valuable resource for researchers in the field, offering a detailed summary of the available crystallographic data and experimental methodologies relevant to these derivatives. Further experimental work is warranted to elucidate the precise structure of the chloro-derivative and to explore its structure-activity relationships.

References

The Multifaceted Biological Activities of 2-[(4-Chlorophenyl)sulfanyl]aniline Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-[(4-Chlorophenyl)sulfanyl]aniline scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile backbone for the design of novel therapeutic agents. Analogs incorporating this core moiety have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and antiviral properties. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds, with a focus on quantitative data, experimental protocols, and the elucidation of underlying signaling pathways.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of this compound have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action often involves the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer.

Inhibition of Mer/c-Met Kinases

A series of 2-substituted aniline pyrimidine derivatives have been identified as potent dual inhibitors of Mer and c-Met kinases, two receptor tyrosine kinases implicated in tumor growth, metastasis, and drug resistance.[1][2]

Table 1: Inhibitory Activity of 2-Substituted Aniline Pyrimidine Derivatives against Mer and c-Met Kinases

CompoundMer IC50 (nM)c-Met IC50 (nM)
17c 6.4 ± 1.826.1 ± 7.7
18c 18.5 ± 2.333.6 ± 4.3

Data sourced from studies on 2-substituted aniline pyrimidine derivatives as Mer/c-Met inhibitors.[1][2]

Cytotoxicity Against Human Cancer Cell Lines

The antiproliferative effects of these compounds have been evaluated in various cancer cell lines, demonstrating dose-dependent inhibition of cell growth.

Table 2: Antiproliferative Activity of Selected Analogs against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)
3d HepG28.5 ± 0.08
3c HepG211.42 ± 0.01
3e HepG212.76 ± 0.07
11 Melanoma1.7 ± 0.5
12 Melanoma2.0 ± 0.7
14g K-5620.622 - 1.81
16c Various>10-fold vs Adr.
5f Various0.45 - 1.66

IC50 values represent the concentration required to inhibit 50% of cell growth. Data compiled from multiple studies.[3][4][5][6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., HepG2, HCT116, MDA-MB-231) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[3]

G cluster_workflow Experimental Workflow: Cell Viability (MTT) Assay A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat with test compounds and vehicle control B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Remove medium and add DMSO F->G H Measure absorbance G->H I Calculate IC50 values H->I

Experimental Workflow for MTT Assay

Apoptosis Assay (Annexin V/PI Staining)

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3][7]

Signaling Pathways in Anticancer Activity

The anticancer effects of these aniline derivatives are often mediated through the induction of apoptosis. This process can be initiated through both intrinsic and extrinsic pathways, converging on the activation of caspases.

G cluster_pathway Apoptosis Induction Pathway A 2-[(4-Chlorophenyl)sulfanyl] aniline Analog B Inhibition of Mer/c-Met Kinases A->B C Induction of Apoptosis B->C D Intrinsic Pathway C->D E Extrinsic Pathway C->E F Caspase-9 Activation D->F G Caspase-8 Activation E->G H Caspase-3/7 Activation F->H G->H I PARP Cleavage H->I J Cell Death I->J

Generalized Apoptosis Signaling Pathway

Antimicrobial and Antiviral Activity

In addition to their anticancer properties, analogs of this compound have demonstrated notable activity against various microbial pathogens, including bacteria, fungi, and viruses.

Antimicrobial Spectrum

Several studies have reported the synthesis and evaluation of derivatives with antimicrobial properties. For instance, certain 1,3-thiazolidin-4-one sulfonyl derivatives have shown prominent inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8]

Table 3: Antimicrobial Activity of Selected Thiazolidin-4-one Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)
5g S. aureus-C. albicans-
5j S. aureus-A. niger-
5o B. subtilis-C. albicans-
Experimental Protocols

Antimicrobial Screening (Well Diffusion Method)

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.

  • Inoculation: A standardized microbial inoculum is uniformly spread over the surface of the agar plate.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well. A standard antibiotic (e.g., Cefotaxime) and the solvent serve as positive and negative controls, respectively.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.[9]

G cluster_workflow Experimental Workflow: Antimicrobial Screening (Well Diffusion) A Prepare and inoculate agar plates B Create wells in the agar A->B C Add test compounds, positive and negative controls B->C D Incubate the plates C->D E Measure zones of inhibition D->E

Workflow for Well Diffusion Antimicrobial Assay
Antiviral Activity

Selected compounds have also been screened for their antiviral activity against a panel of viruses. For example, certain 1,3,4-thiadiazole sulfonamide derivatives have shown activity against the Tobacco Mosaic Virus (TMV).[10][11] Furthermore, some 1,3-thiazolidin-4-one derivatives exhibited considerable activity against Herpes simplex virus-1 and -2, Vaccinia virus, and Human Coronavirus (229E).[8]

Conclusion

The this compound scaffold and its analogs represent a fertile ground for the discovery of new therapeutic agents. The diverse biological activities, ranging from potent anticancer effects through the inhibition of key kinases to broad-spectrum antimicrobial and antiviral properties, underscore the pharmacological importance of this chemical class. The modular nature of the scaffold allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on elucidating detailed structure-activity relationships, identifying specific molecular targets, and advancing promising lead compounds through preclinical and clinical development. The experimental protocols and pathway diagrams presented in this guide offer a foundational framework for researchers entering this exciting field of drug discovery.

References

The Medicinal Chemistry Landscape of 2-[(4-Chlorophenyl)sulfanyl]aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The scaffold of 2-[(4-chlorophenyl)sulfanyl]aniline presents a compelling starting point for the design and development of novel therapeutic agents. This technical guide consolidates the current understanding of its potential applications in medicinal chemistry, drawing upon data from structurally related analogs to highlight its promise in anticancer, antimicrobial, and anti-inflammatory research. While direct studies on the parent molecule are limited, the accumulated evidence from its derivatives underscores the significance of this chemical motif.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of the this compound core and its derivatives typically involves nucleophilic aromatic substitution or coupling reactions. A general synthetic workflow is outlined below.

Synthetic Workflow General Synthetic and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Materials (e.g., 2-aminothiophenol, 1-chloro-4-iodobenzene) B Coupling Reaction (e.g., Buchwald-Hartwig or Ullmann condensation) A->B C Core Scaffold This compound B->C D Derivatization (e.g., acylation, alkylation) C->D E Purification and Characterization (e.g., chromatography, NMR, MS) D->E F In vitro Screening (e.g., cytotoxicity, antimicrobial assays) E->F Test Compounds G Hit Identification and Lead Optimization F->G G->D SAR Feedback H Mechanism of Action Studies (e.g., enzyme assays, Western blot) G->H I In vivo Studies (e.g., animal models) H->I

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental Protocol: Synthesis of a Thioether Linkage (Illustrative)

A representative protocol for the formation of a diaryl thioether, which is the core of this compound, can be adapted from Ullmann condensation or Buchwald-Hartwig amination conditions. A general procedure is as follows:

  • Reaction Setup: To a flame-dried round-bottom flask, add 2-aminothiophenol (1.0 equiv.), 1-chloro-4-iodobenzene (1.1 equiv.), a copper or palladium catalyst (e.g., CuI or Pd₂(dba)₃ with a suitable ligand like Xantphos), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a dry, degassed solvent such as DMF or toluene.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Potential Anticancer Applications

Derivatives containing the (4-chlorophenyl)aniline moiety have demonstrated significant cytotoxic activity against various cancer cell lines. The data suggests that this scaffold can be a valuable pharmacophore in the design of new anticancer agents.

Compound ClassCell LineIC₅₀ (µM)Reference
Benzothiazole Aniline DerivativesMCF-7 (Breast)0.51 ± 0.083[1]
2-Amino-1,3,5-triazine DerivativesVarious0.45 - 1.66[2][3]
Thiophene DerivativesT47D (Breast)0.16
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine DerivativesIGROV1 (Ovarian)Low (growth % -5.14)[4]

Potential Antimicrobial Applications

The structural motif is also present in compounds exhibiting promising antimicrobial properties. The introduction of various heterocyclic systems to the core structure has been shown to enhance activity against both bacterial and fungal pathogens.

Compound ClassOrganismMIC (mg/L)Reference
Thiophene DerivativesColistin-Resistant A. baumannii16[5]
Thiophene DerivativesColistin-Resistant E. coli8[5]
Halogenated PyrrolopyrimidinesS. aureus8[3]

Potential Anti-inflammatory Applications

Recent studies on a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, have shed light on the potential anti-inflammatory mechanism of compounds containing the 4-chlorophenyl group. This compound was shown to modulate key inflammatory cytokines.

CompoundEffectModelReference
Pyrrole DerivativeSignificantly decreased serum TNF-αLPS-induced systemic inflammation in rats[6][7]
Pyrrole DerivativeSignificantly increased TGF-β1 levelsLPS-induced systemic inflammation in rats[6][7]
Pyrrole DerivativeNo effect on IL-10 levelsLPS-induced systemic inflammation in rats[6][7]
Signaling Pathway Modulation

The anti-inflammatory effects of such compounds can be attributed to their ability to modulate signaling pathways involved in the inflammatory response. A plausible mechanism, based on the findings for the aforementioned pyrrole derivative, is the downregulation of pro-inflammatory cytokines like TNF-α and the upregulation of anti-inflammatory cytokines like TGF-β1.

Inflammatory_Signaling Potential Anti-inflammatory Mechanism cluster_cell Macrophage / Immune Cell LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB Signaling TLR4->NFkB activates TNFa TNF-α (Pro-inflammatory) NFkB->TNFa induces transcription Inflammation Inflammation TNFa->Inflammation Compound 2-[(4-Chlorophenyl)sulfanyl] aniline Derivative Compound->NFkB inhibits TGFb TGF-β1 (Anti-inflammatory) Compound->TGFb promotes Resolution Resolution of Inflammation TGFb->Resolution

Caption: Proposed modulation of inflammatory signaling pathways by this compound derivatives.

Applications in Neurodegenerative Diseases

While direct evidence is sparse, the anti-inflammatory properties of related compounds suggest a potential therapeutic avenue for neurodegenerative diseases, where neuroinflammation is a key pathological feature. Further research is warranted to explore the neuroprotective effects of this scaffold.

Conclusion

The this compound scaffold represents a promising and versatile platform for the development of new therapeutic agents. The existing body of research on its derivatives strongly indicates potential in oncology, infectious diseases, and inflammatory disorders. Future work should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives to fully elucidate their structure-activity relationships and therapeutic potential. The data presented in this guide serves as a foundation for researchers to build upon in the quest for novel and effective medicines.

References

Methodological & Application

Synthesis of 2-[(4-Chlorophenyl)sulfanyl]aniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-[(4-Chlorophenyl)sulfanyl]aniline, a key intermediate in the development of various pharmaceuticals. The synthesis is achieved via a robust two-step process commencing with an Ullmann condensation to form a diaryl sulfide linkage, followed by a chemoselective reduction of a nitro group. This protocol offers a reliable and scalable method for obtaining the target compound in high purity.

Introduction

Diaryl sulfides are a significant class of compounds in medicinal chemistry, forming the core structure of numerous biologically active molecules. The title compound, this compound, is a valuable building block for the synthesis of therapeutic agents. The presented synthetic strategy is designed for efficiency and selectivity, addressing the challenges often associated with the formation of carbon-sulfur bonds and the selective manipulation of functional groups in polysubstituted aromatic systems.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a two-step reaction sequence. The first step involves the copper-catalyzed Ullmann condensation of 2-aminothiophenol with 1-chloro-4-nitrobenzene to yield the intermediate, 2-amino-4'-nitrophenyl sulfide. The subsequent step is the selective reduction of the nitro group of this intermediate to an amine using tin(II) chloride in acidic medium, affording the final product.

Synthetic Pathway 2-Aminothiophenol 2-Aminothiophenol Intermediate 2-Amino-4'-nitrophenyl sulfide 2-Aminothiophenol->Intermediate Ullmann Condensation (CuI, K2CO3, DMF) 1-Chloro-4-nitrobenzene 1-Chloro-4-nitrobenzene 1-Chloro-4-nitrobenzene->Intermediate Final_Product This compound Intermediate->Final_Product Reduction (SnCl2·2H2O, HCl, Ethanol)

Caption: Synthetic workflow for this compound.

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis of this compound.

StepReactionReactantsProductYield (%)Melting Point (°C)
1Ullmann Condensation2-Aminothiophenol, 1-Chloro-4-nitrobenzene2-Amino-4'-nitrophenyl sulfide~85-90125-127
2Nitro Group Reduction2-Amino-4'-nitrophenyl sulfide, Tin(II) chloride dihydrateThis compound~90-9568-70

Experimental Protocols

Step 1: Synthesis of 2-Amino-4'-nitrophenyl sulfide (Ullmann Condensation)

This protocol describes the copper-catalyzed synthesis of the diaryl sulfide intermediate.

Materials and Reagents:

  • 2-Aminothiophenol

  • 1-Chloro-4-nitrobenzene

  • Potassium carbonate (K₂CO₃), anhydrous

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminothiophenol (1.0 eq.), 1-chloro-4-nitrobenzene (1.0 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Add copper(I) iodide (0.1 eq.) to the reaction mixture.

  • Heat the mixture to 120-130 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-amino-4'-nitrophenyl sulfide as a solid.

Ullmann_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 2-Aminothiophenol (1.0 eq.) 1-Chloro-4-nitrobenzene (1.0 eq.) K2CO3 (2.0 eq.) in DMF B Degas with Inert Gas A->B C Add Catalyst: CuI (0.1 eq.) B->C D Heat to 120-130 °C (12-24 h) C->D E Monitor by TLC D->E F Cool to RT & Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry (Na2SO4) & Concentrate H->I J Purify by Column Chromatography I->J

Caption: Workflow for the Ullmann Condensation.

Step 2: Synthesis of this compound (Nitro Group Reduction)

This protocol details the reduction of the nitro-intermediate to the final amine product using tin(II) chloride.

Materials and Reagents:

  • 2-Amino-4'-nitrophenyl sulfide

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Brine solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4'-nitrophenyl sulfide (1.0 eq.) in ethanol.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq.) to the solution.

  • Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 70-80 °C).

  • Maintain the reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography if necessary to yield pure this compound.

Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Intermediate in Ethanol B Add SnCl2·2H2O (4-5 eq.) A->B C Add conc. HCl (ice bath) B->C D Reflux at 70-80 °C (2-4 h) C->D E Monitor by TLC D->E F Cool to RT E->F G Neutralize with NaHCO3 (aq.) F->G H Extract with Ethyl Acetate G->H I Wash with Brine H->I J Dry (Na2SO4) & Concentrate I->J

Caption: Workflow for Nitro Group Reduction.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 1-Chloro-4-nitrobenzene is toxic and an irritant. Handle with care.

  • Concentrated hydrochloric acid is corrosive. Handle with extreme caution.

  • The neutralization step is exothermic and may cause foaming. Add the base slowly and with cooling.

Conclusion

The described two-step synthesis provides an effective and reproducible method for the preparation of this compound. The Ullmann condensation offers a reliable route to the diaryl sulfide intermediate, and the subsequent reduction with tin(II) chloride is a highly chemoselective transformation, yielding the desired product in good purity and high yield. This protocol is suitable for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate safety considerations.

Application Notes and Protocols: Synthesis of 2-[(4-Chlorophenyl)sulfanyl]aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(4-Chlorophenyl)sulfanyl]aniline and its derivatives represent a class of diaryl thioethers that are significant scaffolds in medicinal chemistry and materials science. The core structure is a key intermediate in the synthesis of various biologically active compounds, including fungicides like Boscalid.[1] Derivatives of this scaffold have been investigated for a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4] The synthesis of these molecules primarily relies on cross-coupling reactions to form the key carbon-sulfur (C-S) bond. The most common and effective methods include the Ullmann condensation and Buchwald-Hartwig amination reactions.[5][6] This document provides detailed protocols for the synthesis of the parent aniline compound and subsequent derivatization to sulfonamides, a common class of bioactive molecules.[7]

Primary Synthesis: Formation of the C-S Bond

The formation of the thioether linkage is the crucial step in synthesizing the this compound core. This is typically achieved through a copper-catalyzed Ullmann-type condensation reaction. This reaction involves the coupling of an aryl halide with a thiophenol.[5][6]

Experimental Protocol 1: Ullmann-Type C-S Coupling Reaction

This protocol describes the synthesis of this compound from 2-aminothiophenol and a suitable 4-chlorophenyl halide, such as 1-chloro-4-iodobenzene. Copper(I) iodide is a commonly used catalyst for this transformation.[5]

Materials:

  • 2-Aminothiophenol

  • 1-Chloro-4-iodobenzene

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃) or similar base

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminothiophenol (1.0 eq.), 1-chloro-4-iodobenzene (1.1 eq.), and potassium carbonate (2.0 eq.).

  • Add the solvent (DMF or DMSO) to the flask.

  • Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Add the copper(I) iodide catalyst (0.1 eq.) to the reaction mixture.

  • Heat the mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Table 1: Representative Conditions for Ullmann-Type C-S Coupling

This table summarizes typical conditions for copper-catalyzed C-S bond formation, based on analogous Ullmann coupling reactions.

Aryl HalideNucleophileCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
Aryl IodideThiophenolCuO Nanoparticles-DMF120Moderate[8]
Aryl HalideAmineCuI / LigandK₃PO₄DMSO120Good[9]
Aryl IodidePhenolCu-Nanoparticles--MWHigh[10]
Aryl BromideAnilineCuI / Hydrazide--RTGood[6]

Derivatization Protocol: Synthesis of Sulfonamides

The resulting aniline can be readily derivatized to form various analogs. A common and synthetically important derivatization is the formation of a sulfonamide, a privileged scaffold in drug discovery.[11][12] This is achieved by reacting the synthesized aniline with a substituted benzenesulfonyl chloride.

Experimental Protocol 2: General Procedure for Sulfonamide Synthesis

This protocol outlines the reaction of this compound with a generic benzenesulfonyl chloride in the presence of a base.

Materials:

  • This compound (from Protocol 1)

  • Substituted Benzenesulfonyl Chloride (e.g., 4-toluenesulfonyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in the chosen solvent (DCM or THF) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (Pyridine or TEA, 1.5 eq.) to the solution and stir for 10 minutes.

  • Add the substituted benzenesulfonyl chloride (1.1 eq.) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Recrystallize the crude product or purify by column chromatography to yield the desired sulfonamide derivative.[11][12]

Table 2: Examples of Sulfonamide Synthesis from Amines

This table provides examples of reaction conditions for synthesizing various sulfonamide derivatives.

Starting AmineSulfonyl ChlorideBaseSolventTime (h)Yield (%)Reference
2-Aminothiazole4-Fluorobenzenesulfonyl chloridePyridineDCM--[11]
2-Aminothiazole4-Nitrobenzenesulfonyl chloridePyridineDCM--[12]
Aniline DerivativeChloroacetyl chloride-Dry DMF2-[7]
4-Sulfamoylphenyl acetamideAmmonium thiocyanate-Ethanol370[7]

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the copper-catalyzed synthesis of the this compound core.

G Reactant1 2-Aminothiophenol Conditions Catalyst: CuI Base: K2CO3 Solvent: DMF Temp: 120-140°C Reactant1->Conditions Reactant2 1-Chloro-4-iodobenzene Reactant2->Conditions Product This compound Conditions->Product Ullmann Coupling Derivatization Sulfonamide Derivatives Product->Derivatization + R-SO2Cl

Caption: General workflow for the synthesis of this compound and its derivatives.

Conceptual Mechanism of Action: Enzyme Inhibition

Many drug molecules, including sulfonamide derivatives, function by inhibiting specific enzymes.[7] The diagram below illustrates this general principle, which is a common signaling pathway targeted in drug development.

G cluster_0 Normal Enzymatic Reaction cluster_1 Enzyme Inhibition by Drug Enzyme1 Enzyme (e.g., Carbonic Anhydrase) Product Product Enzyme1->Product Catalyzes Conversion Substrate Substrate Substrate->Enzyme1 Binds to Active Site Enzyme2 Enzyme Blocked No Product Formation Enzyme2->Blocked Inhibition Inhibitor Synthesized Derivative (Active Drug) Inhibitor->Enzyme2 Binds to Active Site

Caption: Diagram illustrating the concept of competitive enzyme inhibition by a synthesized derivative.

References

Using 2-[(4-Chlorophenyl)sulfanyl]aniline as an intermediate for Boscalid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boscalid is a broad-spectrum fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs). It is widely utilized in agriculture to control a variety of fungal pathogens on a range of crops. The core chemical structure of Boscalid is 2-chloro-N-(4'-chloro-[1,1'-biphenyl]-2-yl)nicotinamide. This document provides detailed application notes and experimental protocols for the established and most widely practiced synthesis of Boscalid.

It is important to note that the intermediate specified in the topic, 2-[(4-Chlorophenyl)sulfanyl]aniline, is a diaryl sulfide. This compound is not a recognized precursor in the industrial or common laboratory synthesis of Boscalid, which features a biphenyl core structure. The established synthetic routes, which will be detailed below, rely on the formation of this biphenyl scaffold, typically via a Suzuki-Miyaura cross-coupling reaction.

This document is divided into two main sections. Section A provides comprehensive protocols for the established three-step synthesis of Boscalid. Section B offers an informational protocol for the synthesis of this compound via an Ullmann condensation, to fully address the initial query and provide a broader chemical context.

Section A: Established Synthesis of Boscalid

The most common and industrially relevant synthesis of Boscalid is a three-step process:

  • Suzuki-Miyaura Cross-Coupling: Formation of the biphenyl core by coupling an aryl halide with an arylboronic acid.

  • Nitro Group Reduction: Reduction of the nitro group on the biphenyl intermediate to an amine.

  • Amidation: Acylation of the resulting aminobiphenyl with 2-chloronicotinoyl chloride to yield Boscalid.

Recent advancements have enabled a highly efficient "one-pot" synthesis in an aqueous medium, significantly improving the sustainability of the process.

Overall Synthetic Pathway

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Amidation A 1-Chloro-2-nitrobenzene C 4'-Chloro-2-nitro-1,1'-biphenyl A->C Pd Catalyst Base B 4-Chlorophenylboronic acid B->C Pd Catalyst Base D 4'-Chloro-2-nitro-1,1'-biphenyl E 2-Amino-4'-chloro-1,1'-biphenyl D->E Reducing Agent (e.g., Fe, H₂, NaBH₄) F 2-Amino-4'-chloro-1,1'-biphenyl H Boscalid F->H Base G 2-Chloronicotinoyl chloride G->H Base

Caption: Three-step synthesis of Boscalid.

Data Presentation: Comparison of Synthesis Protocols
ParameterProtocol 1: Conventional Multi-StepProtocol 2: One-Pot Aqueous Synthesis
Step 1 Yield (Coupling) ~82-95%\multirow{3}{*}{Overall Yield: ~83%}
Step 2 Yield (Reduction) ~79-90%
Step 3 Yield (Amidation) ~66-95%
Overall Yield ~42-75%~83%
Solvent System Organic Solvents (e.g., Toluene, Dichloromethane)Water with Surfactant (TPGS-750-M)
Catalyst Loading (Pd) mol%ppm level (0.07 mol%)
Reaction Time Multiple days with isolations~24 hours
Workup Multiple extractions and purificationsSingle workup and isolation
Experimental Protocols

Step 1: Suzuki-Miyaura Coupling to form 4'-Chloro-2-nitro-1,1'-biphenyl

  • To a reaction flask, add 1-chloro-2-nitrobenzene (1.0 eq.), 4-chlorophenylboronic acid (1.1 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

  • Add a solvent system, typically a mixture of toluene and water.

  • Purge the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01-0.05 eq.).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 6-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield 4'-chloro-2-nitro-1,1'-biphenyl.

Step 2: Reduction to 2-Amino-4'-chloro-1,1'-biphenyl

  • Dissolve the 4'-chloro-2-nitro-1,1'-biphenyl (1.0 eq.) from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. Common methods include:

    • Iron powder: Add iron powder (5.0 eq.) and a small amount of ammonium chloride in water. Heat the mixture to reflux for 4-8 hours.

    • Catalytic Hydrogenation: Use a catalyst such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere (balloon or pressure reactor) until the starting material is consumed.

  • After the reaction is complete, filter the mixture to remove the catalyst or iron salts.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography to yield 2-amino-4'-chloro-1,1'-biphenyl.

Step 3: Amidation to form Boscalid

  • Dissolve 2-amino-4'-chloro-1,1'-biphenyl (1.0 eq.) in an anhydrous aprotic solvent like dichloromethane or toluene.

  • Add a base, such as pyridine or triethylamine (1.5 eq.).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 2-chloronicotinoyl chloride (1.1 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from xylene or an alcohol/water mixture) to obtain Boscalid as a white solid.[1]

This protocol combines the three steps without isolation of intermediates, using water as the primary solvent.

  • Initial Setup (Suzuki-Miyaura Coupling):

    • To a reaction vessel, add 2-chloronitrobenzene (1.0 eq.), 4-chlorophenylboronic acid (1.1 eq.), and K₃PO₄·H₂O (2.0 eq.).

    • Add an aqueous solution of 2 wt % TPGS-750-M surfactant.

    • Evacuate the vessel and backfill with argon.

    • Add the palladium catalyst solution (e.g., 0.07 mol% Pd(OAc)₂ with SPhos as a ligand).

    • Stir the mixture at 45 °C for the time required for complete conversion of the starting material, as monitored by GC-MS.

  • In-situ Nitro Reduction:

    • Without workup or isolation, add carbonyl iron powder (CIP, 5.0 eq.) and ammonium chloride (NH₄Cl, 3.0 eq.) directly to the reaction mixture.

    • Continue to stir vigorously at 45 °C for approximately 12 hours until the reduction is complete.

  • In-situ Amidation:

    • To the resulting mixture containing the amine, add a base such as Hünig's base (i-Pr₂NEt, 2.0 eq.).

    • Slowly add 2-chloronicotinoyl chloride (1.2 eq.).

    • Stir at room temperature until the amidation is complete.

  • Workup and Isolation:

    • Extract the final reaction mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain Boscalid. The overall isolated yield for these three steps is reported to be approximately 83%.[2][3]

Mechanism of Action: SDHI Pathway

Boscalid functions by inhibiting succinate dehydrogenase (also known as Complex II) in the mitochondrial respiratory chain of fungi. This blockage disrupts the production of ATP, the cell's primary energy currency, leading to the death of the fungal pathogen.

SDHI_Pathway Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- No_ATP No ATP Production SDH->No_ATP Boscalid Boscalid Boscalid->SDH ATP ATP Production ETC->ATP

Caption: Boscalid inhibits succinate dehydrogenase.

Section B: Synthesis and Relevance of this compound

Discussion

The compound this compound is a diaryl sulfide. Its structure consists of two phenyl rings linked by a sulfur atom. This is fundamentally different from the core structure of Boscalid, which is a biphenyl (two phenyl rings directly bonded to each other). Due to this structural disparity, this compound is not a viable intermediate for the established synthetic routes to Boscalid.

However, for informational purposes, a representative protocol for the synthesis of such diaryl sulfides is provided below. The Ullmann condensation is a classic method for forming C-S bonds between an aryl halide and a thiol.[2]

Informational Protocol: Synthesis of this compound via Ullmann Condensation

This protocol describes a general method for the copper-catalyzed coupling of an aryl halide with a thiophenol derivative.

Reaction Scheme:

Caption: Ullmann condensation workflow.

Experimental Protocol:

  • To a sealable reaction tube, add 2-aminothiophenol (1.0 eq.), 1-chloro-4-iodobenzene (1.0 eq.), copper(I) iodide (CuI, 0.1 eq.), and a base such as potassium carbonate (2.0 eq.).

  • Add an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Seal the tube and heat the reaction mixture to 120-150 °C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Expected Data for this compound
PropertyExpected Value
Molecular Formula C₁₂H₁₀ClNS
Molecular Weight 235.73 g/mol
Appearance Solid
Yield Variable, typically 50-80%
Purity >95% after chromatography

References

Application of 2-[(4-Chlorophenyl)sulfanyl]aniline in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(4-Chlorophenyl)sulfanyl]aniline is a diaryl sulfide derivative that holds potential as a precursor for the synthesis of various heterocyclic compounds, particularly those containing a fused nitrogen and sulfur-containing ring system. The strategic placement of the amino and sulfanyl groups on adjacent positions of one of the aromatic rings makes it a prime candidate for intramolecular cyclization reactions. The resulting heterocyclic scaffolds, such as phenothiazines, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and optoelectronic properties.

This document provides an overview of the potential synthetic applications of this compound in the construction of heterocyclic frameworks. While specific experimental protocols for this exact starting material are not extensively documented in publicly available literature, this note outlines general and analogous synthetic strategies that are widely employed for similar 2-aminodiaryl sulfides. These methodologies can serve as a foundational guide for researchers looking to explore the synthetic utility of this compound.

Potential Synthetic Pathways

The primary route for the synthesis of heterocyclic compounds from this compound involves intramolecular cyclization, leading to the formation of a new ring that incorporates both the nitrogen of the amino group and the sulfur atom. The most probable heterocyclic system to be formed is a substituted phenothiazine.

A generalized reaction scheme for the cyclization is depicted below:

G cluster_0 Starting Material cluster_1 Cyclization Conditions cluster_2 Product 2_chlorophenyl_sulfanyl_aniline This compound Conditions e.g., Oxidative cyclization, Photochemical cyclization, Metal-catalyzed cyclization 2_chlorophenyl_sulfanyl_aniline->Conditions Phenothiazine_derivative Substituted Phenothiazine Conditions->Phenothiazine_derivative

Caption: General cyclization of this compound.

Based on established methods for analogous compounds, several key synthetic strategies could be employed:

  • Oxidative Cyclization: This is a common method for the synthesis of phenothiazines from 2-aminodiphenyl sulfides. The reaction typically involves an oxidizing agent that facilitates the intramolecular C-N bond formation.

  • Photochemical Cyclization (Smiles Rearrangement): In some cases, photochemical conditions can induce a Smiles rearrangement followed by cyclization to yield phenothiazine derivatives.

  • Metal-Catalyzed Cyclization: Palladium or copper-catalyzed intramolecular C-N coupling reactions are powerful tools for the synthesis of N-heterocycles and could potentially be applied here.

Experimental Protocols (Hypothetical and Generalized)

The following protocols are generalized based on known procedures for similar 2-aminodiaryl sulfides and should be considered as starting points for optimization.

Protocol 1: Oxidative Cyclization to a Phenothiazine Derivative

This protocol describes a potential method for the synthesis of a 3-chlorophenothiazine derivative via an oxidative cyclization.

Reaction Scheme:

G start This compound product 3-Chlorophenothiazine Derivative start->product Heat oxidant Oxidizing Agent (e.g., I2, FeCl3) oxidant->product

Caption: Oxidative cyclization to form a phenothiazine.

Materials:

  • This compound

  • Iodine (I₂) or Iron(III) chloride (FeCl₃)

  • High-boiling solvent (e.g., nitrobenzene, dimethyl sulfoxide)

  • Sodium thiosulfate solution (for workup with I₂)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable high-boiling solvent.

  • Add the oxidizing agent (e.g., I₂ [1.1 eq] or FeCl₃ [2.2 eq]) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically several hours), cool the mixture to room temperature.

  • Workup (for I₂): Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Workup (for FeCl₃): Pour the reaction mixture into water and acidify with HCl.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with water, followed by a saturated solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired phenothiazine derivative.

Quantitative Data (Hypothetical):

ParameterValue
Reactant Concentration0.1 - 0.5 M
Temperature180-210 °C
Reaction Time4-12 hours
Expected Yield40-70%
Protocol 2: Palladium-Catalyzed Intramolecular C-N Coupling

This protocol outlines a potential modern approach using palladium catalysis, which often allows for milder reaction conditions.

Reaction Scheme:

G start This compound product 3-Chlorophenothiazine Derivative start->product Solvent, Heat catalyst Pd Catalyst (e.g., Pd(OAc)2) catalyst->product ligand Ligand (e.g., BINAP) ligand->product base Base (e.g., NaOtBu) base->product

Caption: Palladium-catalyzed intramolecular C-N coupling.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or other suitable base

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert gas (e.g., argon, nitrogen)

  • Ammonium chloride solution

  • Organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (e.g., 1.5 eq).

  • Add the anhydrous, degassed solvent, followed by this compound (1.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed as indicated by TLC.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data (Hypothetical):

ParameterValue
Catalyst Loading2-5 mol%
Ligand Loading4-10 mol%
Temperature80-110 °C
Reaction Time12-24 hours
Expected Yield60-90%

Logical Workflow for Method Development

The following diagram illustrates a logical workflow for a researcher aiming to synthesize a heterocyclic compound from this compound.

G start Define Target Heterocycle (e.g., Phenothiazine) lit_review Literature Review on Analogous Syntheses start->lit_review method_selection Select Synthetic Strategy (e.g., Oxidative, Pd-catalyzed) lit_review->method_selection optimization Reaction Condition Optimization (Solvent, Temp, Catalyst, etc.) method_selection->optimization synthesis Perform Synthesis optimization->synthesis workup Reaction Workup and Product Isolation synthesis->workup purification Purification (Chromatography, Recrystallization) workup->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization end Pure Heterocyclic Product characterization->end

Caption: Workflow for heterocyclic synthesis.

Conclusion

Application Notes and Protocols for 2-[(4-Chlorophenyl)sulfanyl]aniline in Antifungal Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-[(4-Chlorophenyl)sulfanyl]aniline as a key intermediate in the development of novel antifungal agents. This document details its primary mechanism of action through the inhibition of succinate dehydrogenase, protocols for its synthesis, and methods for evaluating the antifungal efficacy of its derivatives.

Introduction

This compound is a crucial building block in the synthesis of a class of potent fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). The most notable example of a commercial fungicide derived from this intermediate is Boscalid. SDHIs are a vital class of antifungals that target cellular respiration in pathogenic fungi, leading to a disruption of energy production and subsequent fungal cell death. The structural backbone of this compound provides a versatile scaffold for the synthesis of a wide array of derivatives with potentially broad-spectrum antifungal activity.

Mechanism of Action: Succinate Dehydrogenase Inhibition

The primary antifungal mechanism of agents derived from this compound, such as Boscalid, is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain.[1]

Key aspects of the mechanism of action include:

  • Targeting the Qp Site: SDHI fungicides bind to the ubiquinone-binding site (Qp site) of the SDH enzyme complex. This binding action physically obstructs the natural substrate, ubiquinone, from docking.

  • Disruption of Electron Transport: By blocking the Qp site, the transfer of electrons from succinate to ubiquinone is halted. This disruption of the electron transport chain is a critical blow to the fungus's ability to produce ATP.

  • Inhibition of the TCA Cycle: The SDH enzyme is a key component of the tricarboxylic acid (TCA) cycle, catalyzing the oxidation of succinate to fumarate. Inhibition of SDH leads to a shutdown of this vital metabolic pathway.

  • Energy Depletion and Fungal Cell Death: The dual disruption of the electron transport chain and the TCA cycle results in a rapid depletion of cellular ATP levels, leading to the cessation of fungal growth and, ultimately, cell death.

Data Presentation: Antifungal Activity of Boscalid

While direct antifungal activity data for this compound is not extensively available, the following table presents the 50% effective concentration (EC50) values for its well-characterized derivative, Boscalid, against various fungal pathogens. This data illustrates the potential antifungal potency that can be achieved from derivatives of this core structure.

Fungal SpeciesCommon DiseaseEC50 (µg/mL)Reference
Alternaria alternataAlternaria leaf spot0.04 - 0.23[2]
Botrytis cinereaGray mold0.05 - 1.25[2]
Sclerotinia sclerotiorumWhite mold0.26 - 0.96[2]
Valsa maliApple Valsa canker>50[2]
Fusarium graminearumFusarium head blight>50[2]
Rhizoctonia solaniRhizoctonia root rot0.74[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound, which can then be used as a starting material for the synthesis of various antifungal derivatives. The synthesis is a multi-step process that starts from 9-fluorenone.[3][4]

Materials:

  • 9-fluorenone

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Toluene or Trimethylbenzene

  • Hydrochloric acid (HCl)

  • Dichloroethane

  • Anhydrous sodium sulfate

  • Chlorine gas

  • Iron catalyst

  • Ammonia

  • Sodium hypochlorite or Sodium hypobromite

  • Appropriate glassware and reaction setup for organic synthesis

Procedure:

  • Ring Opening of 9-fluorenone:

    • In a round-bottom flask, dissolve 9-fluorenone in a suitable solvent like toluene.

    • Add potassium hydroxide (1.5-2 molar equivalents) and heat the mixture to reflux for at least 8 hours.

    • After cooling, add water and separate the aqueous layer.

    • Acidify the aqueous layer with hydrochloric acid to a pH of 1-2 to precipitate 2-phenylbenzoic acid.

    • Extract the 2-phenylbenzoic acid with dichloroethane.

  • Chlorination:

    • Dry the dichloroethane solution of 2-phenylbenzoic acid with anhydrous sodium sulfate.

    • Add an iron catalyst and heat the solution to 60°C.

    • Bubble chlorine gas through the solution to carry out the chlorination reaction, yielding 2-(4-chlorophenyl)benzoyl chloride.

  • Amidation:

    • Cool the reaction mixture and introduce ammonia gas to form 2-(4-chlorophenyl)benzamide.

  • Hofmann Rearrangement:

    • Treat the 2-(4-chlorophenyl)benzamide with a solution of sodium hypochlorite or sodium hypobromite in an alkaline medium.

    • This rearrangement reaction will yield the final product, this compound.

  • Purification:

    • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain, such as Candida albicans.[5][6][7]

Materials:

  • This compound or its derivatives

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the diluted compound.

    • Include a positive control (fungus without compound) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the positive control. This can be assessed visually or by measuring the absorbance at a suitable wavelength (e.g., 530 nm).

Protocol 3: Succinate Dehydrogenase (SDH) Activity Assay

This colorimetric assay measures the activity of the SDH enzyme and can be used to determine the inhibitory effect of compounds derived from this compound.[8]

Materials:

  • Fungal mitochondria isolation kit or protocol

  • SDH Assay Buffer

  • Succinate (substrate)

  • Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP or iodonitrotetrazolium chloride - INT)

  • Phenazine methosulfate (PMS) as an intermediate electron carrier

  • Test compound (inhibitor)

  • 96-well plate

  • Spectrophotometer capable of kinetic measurements

Procedure:

  • Mitochondria Isolation:

    • Isolate mitochondria from the target fungal strain according to a standard protocol. The protein concentration of the mitochondrial preparation should be determined.

  • Reaction Mixture Preparation:

    • In a 96-well plate, prepare a reaction mixture containing SDH Assay Buffer, succinate, and the electron acceptor (e.g., DCPIP).

  • Inhibitor and Enzyme Addition:

    • Add the mitochondrial preparation (enzyme source) to the reaction mixture.

    • For inhibitor assays, pre-incubate the mitochondrial preparation with various concentrations of the test compound for a specified time before adding the substrate.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding PMS.

    • Immediately measure the change in absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP reduction) over time in kinetic mode. The rate of color change is proportional to the SDH activity.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in SDH activity.

Visualizations

Synthesis_of_2_Chlorophenyl_sulfanyl_aniline 9-Fluorenone 9-Fluorenone 2-Phenylbenzoic_acid 2-Phenylbenzoic_acid 9-Fluorenone->2-Phenylbenzoic_acid 1. KOH, Toluene 2. HCl 2-(4-Chlorophenyl)benzoyl_chloride 2-(4-Chlorophenyl)benzoyl_chloride 2-Phenylbenzoic_acid->2-(4-Chlorophenyl)benzoyl_chloride Cl2, Fe catalyst 2-(4-Chlorophenyl)benzamide 2-(4-Chlorophenyl)benzamide 2-(4-Chlorophenyl)benzoyl_chloride->2-(4-Chlorophenyl)benzamide NH3 This compound This compound 2-(4-Chlorophenyl)benzamide->this compound NaOCl, NaOH (Hofmann Rearrangement)

Caption: Synthesis pathway of this compound.

SDHI_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane Succinate Succinate SDH_Complex_II Succinate Dehydrogenase (Complex II) Succinate->SDH_Complex_II enters Fumarate Fumarate SDH_Complex_II->Fumarate oxidizes to Ubiquinol_QH2 Ubiquinol (QH2) SDH_Complex_II->Ubiquinol_QH2 reduces Ubiquinone_Q Ubiquinone (Q) Ubiquinone_Q->SDH_Complex_II binds to Qp site Complex_III Complex III Ubiquinol_QH2->Complex_III to ETC ATP_Production ATP Production Complex_III->ATP_Production leads to SDHI_Fungicide SDHI Fungicide (e.g., Boscalid) SDHI_Fungicide->SDH_Complex_II Inhibits (binds to Qp site)

Caption: Mechanism of action of SDHI fungicides.

Antifungal_Susceptibility_Workflow Start Start Fungal_Culture Prepare Fungal Inoculum Start->Fungal_Culture Compound_Dilution Prepare Serial Dilutions of Test Compound Start->Compound_Dilution Inoculate_Plate Inoculate 96-well Plate Fungal_Culture->Inoculate_Plate Compound_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 24-48h Inoculate_Plate->Incubate Read_Results Read MIC (Visual or Spectrophotometric) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for antifungal susceptibility testing.

References

Application Notes and Protocols for Antimicrobial Screening of 2-[(4-Chlorophenyl)sulfanyl]aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. This document provides a comprehensive guide for the antimicrobial screening of 2-[(4-Chlorophenyl)sulfanyl]aniline derivatives. The protocols outlined below describe standardized methods for determining the efficacy and potential toxicity of these compounds, crucial steps in the early stages of drug development. The primary assays covered are the Minimum Inhibitory Concentration (MIC) assay to determine antimicrobial potency and the MTT assay to assess cytotoxicity against mammalian cells.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] The broth microdilution method is a widely used technique to determine the MIC of novel compounds.[1][2][3][4]

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[1]

  • Sterile 96-well microtiter plates[1][2]

  • 0.5 McFarland turbidity standard[1][2][3]

  • Spectrophotometer

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Solvent for dissolving test compounds (e.g., DMSO)

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.[1][3]

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1][2][3] This can be done visually or with a spectrophotometer.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1][2]

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound stock solution in CAMHB directly in a 96-well plate.[1][3]

    • Typically, add 100 µL of CAMHB to wells 2 through 11. Add 200 µL of the highest concentration of the test compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10.[1]

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[1]

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).[1]

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[1]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[2]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[2][5] Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product.[6]

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (this compound derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).[2]

    • Incubate the plate for 24, 48, or 72 hours.[2]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-15 minutes.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting the cell viability against the compound concentration.

Data Presentation

While a comprehensive search was conducted, no specific quantitative antimicrobial activity data for this compound derivatives was found in the publicly available literature. The following table is a template that researchers can use to present their experimental data.

Table 1: Antimicrobial Activity of this compound Derivatives (Template)

Compound IDTarget MicroorganismMIC (µg/mL)IC₅₀ (µg/mL) against Mammalian Cells
Derivative 1Staphylococcus aureus
Derivative 1Escherichia coli
Derivative 2Staphylococcus aureus
Derivative 2Escherichia coli
Positive ControlStaphylococcus aureus
Positive ControlEscherichia coli

Visualizations

Experimental Workflows

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate 96-well Plate prep_inoculum->inoculation prep_dilutions Prepare Serial Dilutions of Test Compound prep_dilutions->inoculation incubation Incubate for 16-20 hours at 37°C inoculation->incubation read_results Visually Inspect for Turbidity incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

MTT_Workflow cluster_setup Setup cluster_treatment Treatment cluster_measurement Measurement cluster_data_analysis Data Analysis seed_cells Seed Mammalian Cells in 96-well Plate incubate_attach Incubate for 24h for Attachment seed_cells->incubate_attach add_compound Add Serial Dilutions of Test Compound incubate_attach->add_compound incubate_treat Incubate for 24-72h add_compound->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50 Antimicrobial_Targets cluster_targets Potential Bacterial Targets compound Antimicrobial Compound (e.g., this compound derivative) cell_wall Cell Wall Synthesis compound->cell_wall Inhibition protein_synthesis Protein Synthesis (Ribosomes) compound->protein_synthesis Inhibition dna_replication DNA Replication & Repair compound->dna_replication Inhibition folate_synthesis Folic Acid Synthesis compound->folate_synthesis Inhibition cell_membrane Cell Membrane Integrity compound->cell_membrane Disruption

References

Application Notes and Protocols for the Spectroscopic Characterization of 2-[(4-Chlorophenyl)sulfanyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-[(4-Chlorophenyl)sulfanyl]aniline is a chemical compound of interest in pharmaceutical research and drug development. Its structural elucidation and purity assessment are critical for its application. This document provides detailed application notes and protocols for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a sample. For this compound, ¹H and ¹³C NMR are essential for confirming the identity and purity of the compound.

1.1. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~ 7.30 - 7.10Multiplet4HProtons on the chlorophenyl ring
~ 7.00 - 6.60Multiplet4HProtons on the aniline ring
~ 4.50Broad Singlet2H-NH₂ protons

1.2. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ) ppm Assignment
~ 147C-N (aniline ring)
~ 135C-S (aniline ring)
~ 133C-Cl (chlorophenyl ring)
~ 132C-S (chlorophenyl ring)
~ 130 - 115Aromatic carbons

1.3. Experimental Protocol for NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR:

      • Set the spectral width to approximately 16 ppm.

      • Use a 90° pulse angle.

      • Set the relaxation delay to 1-2 seconds.

      • Acquire a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

    • For ¹³C NMR:

      • Set the spectral width to approximately 220 ppm.

      • Use a proton-decoupled pulse sequence.

      • Set the relaxation delay to 2-5 seconds.

      • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and integration to assign the signals to the respective nuclei.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

2.1. Predicted FT-IR Spectral Data

Vibrational Frequency (cm⁻¹) Intensity Assignment
3450 - 3300Medium, SharpN-H stretch (asymmetric and symmetric) of -NH₂
3100 - 3000MediumAromatic C-H stretch
1620 - 1580StrongN-H bend (scissoring) and Aromatic C=C stretch
1500 - 1400Medium to StrongAromatic C=C stretch
1300 - 1250MediumC-N stretch (aromatic amine)
1100 - 1000MediumC-S stretch
850 - 800StrongC-H out-of-plane bend (para-disubstituted ring)
750 - 700StrongC-H out-of-plane bend (ortho-disubstituted ring)
700 - 600MediumC-Cl stretch

2.2. Experimental Protocol for FT-IR Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Turn on the FT-IR spectrometer and allow it to warm up.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Set the spectral range from 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify and label the major absorption bands in the spectrum.

    • Compare the observed vibrational frequencies with known correlation tables to assign the peaks to specific functional groups and confirm the structure of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.

3.1. Predicted UV-Vis Spectral Data

Solvent λ_max (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) (Estimated) Transition
Ethanol~ 250 - 27010,000 - 15,000π → π
Ethanol~ 300 - 3301,000 - 5,000n → π

3.2. Experimental Protocol for UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

    • Dilute the stock solution to prepare a series of solutions of varying concentrations to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 AU).

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

    • Select the desired wavelength range for scanning (e.g., 200 - 400 nm).

  • Data Acquisition:

    • Fill a clean quartz cuvette with the solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record the baseline.

    • Rinse the cuvette with the sample solution and then fill it with the sample solution.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • If quantitative analysis is required, use the Beer-Lambert law (A = εcl) to determine the concentration of the sample, where A is the absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length of the cuvette.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

4.1. Predicted Mass Spectrometry Data

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Assignment
235/237High[M]⁺ (Molecular ion peak, showing isotopic pattern for one chlorine atom)
200Moderate[M - Cl]⁺
124Moderate[C₆H₄S]⁺ fragment
111/113High[ClC₆H₄]⁺ fragment
92Moderate[C₆H₄NH₂]⁺ fragment

4.2. Experimental Protocol for Mass Spectrometry

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL to 10 µg/mL.

  • Instrument Setup (Electrospray Ionization - ESI):

    • Set the mass spectrometer to the desired ionization mode (positive or negative, typically positive for this compound).

    • Optimize the ESI source parameters, including the capillary voltage, cone voltage, and desolvation gas flow and temperature.

    • Calibrate the mass analyzer using a known standard.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50 - 500 Da).

    • For structural elucidation, perform tandem MS (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Determine the m/z of the molecular ion peak to confirm the molecular weight of the compound.

    • Analyze the isotopic pattern of the molecular ion to confirm the presence of chlorine.

    • Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_start Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_end Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR UVVis UV-Vis Spectroscopy Sample->UVVis MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data FTIR_Data Vibrational Frequencies (cm⁻¹) FTIR->FTIR_Data UVVis_Data Absorption Maxima (λ_max) UVVis->UVVis_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data Structure Confirm Structure and Purity NMR_Data->Structure FTIR_Data->Structure UVVis_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Characterization.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Assessment of 2-[(4-Chlorophenyl)sulfanyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 2-[(4-Chlorophenyl)sulfanyl]aniline. The described protocol is designed for accuracy, precision, and specificity in separating the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products. This document provides a comprehensive guide, including instrument parameters, sample preparation, and data analysis, to ensure reliable quality control in a drug development setting.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Rigorous monitoring of its purity is critical to ensure the safety and efficacy of the final drug product. HPLC is a powerful analytical technique that offers high resolution and sensitivity for this purpose. The method outlined herein is based on established principles for the analysis of aromatic amines and halogenated compounds, providing a solid foundation for routine quality control and stability testing. Potential impurities that can be monitored using this method may include starting materials, positional isomers, and products of oxidation or hydrolysis.

Experimental Protocol

A systematic approach is essential for accurate HPLC analysis. The following protocol outlines the necessary steps from sample preparation to data acquisition.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, a UV-Vis detector, a column oven, and an autosampler.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.

  • Chemicals:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified)

    • Phosphate buffer components (e.g., monobasic potassium phosphate)

    • This compound reference standard

    • Sample of this compound for analysis

Chromatographic Conditions

The following conditions are a robust starting point and may be optimized for specific instrumentation and impurity profiles.

ParameterRecommended Setting
Mobile Phase A 0.01 M Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm (or as determined by UV scan)
Injection Volume 10 µL
Run Time Approximately 20 minutes

Table 1: Recommended Chromatographic Conditions

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
17.07030
20.07030

Table 2: Example Gradient Elution Program

Sample and Standard Preparation
  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample, transfer to a 25 mL volumetric flask, and dissolve and dilute to volume with the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.

Data Presentation and Analysis

The primary outcome of this analysis is the purity of the this compound sample, typically expressed as a percentage of the main peak area relative to the total area of all peaks.

AnalyteRetention Time (min)Peak Area% Area
Impurity 14.815,0000.15
This compound9.29,950,00099.50
Impurity 211.535,0000.35
Total 10,000,000100.00

Table 3: Example Purity Analysis Data

Note: Retention times and peak areas are illustrative and will vary based on the specific sample and HPLC system.

Method Validation Considerations

For use in a regulated environment, this method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: Demonstrating a proportional relationship between the concentration of the analyte and the detector response.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample and Standard Preparation Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation HPLC_System HPLC System Setup (Column, Temp, Flow) MobilePhasePrep->HPLC_System Separation Chromatographic Separation HPLC_System->Separation Injection->Separation Detection UV Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Calculation Purity Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for the HPLC purity analysis of this compound.

Logical Relationship of Method Development

Method_Development Analyte Analyte Properties (pKa, UV Spectrum) Column Column Selection (e.g., C18) Analyte->Column MobilePhase Mobile Phase (ACN/Buffer) Analyte->MobilePhase Detection Detection Wavelength Analyte->Detection Optimization Method Optimization (Gradient, Flow Rate) Column->Optimization MobilePhase->Optimization Detection->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation

Application Notes and Protocols for the N-Acylation of 2-[(4-Chlorophenyl)sulfanyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the N-acylation of 2-[(4-chlorophenyl)sulfanyl]aniline, a key transformation in the synthesis of various pharmaceutically relevant compounds. The protocol outlines the reaction of this compound with an acylating agent, typically an acid anhydride or acyl chloride, to yield the corresponding amide.

Introduction

N-acylation of anilines is a fundamental reaction in organic synthesis, crucial for the formation of amide bonds which are prevalent in a vast array of pharmaceuticals and biologically active molecules. This process can serve to protect the amino group, modify the electronic properties of the molecule, or be an integral step in the construction of a target scaffold. The substrate, this compound, is a diaryl sulfide, a structural motif found in various compounds with diverse biological activities. The N-acylation of this substrate provides a versatile intermediate for further functionalization in drug discovery and development. The following protocols describe common and effective methods for this transformation.

Data Presentation

The following table summarizes the key quantitative data for a typical N-acetylation of this compound using acetic anhydride.

ParameterValue
Reactants
This compound1.0 mmol (e.g., 235.7 mg)
Acetic Anhydride1.2 mmol (e.g., 0.11 mL)
Pyridine (Base)2.0 mmol (e.g., 0.16 mL)
Solvent
Dichloromethane (DCM)10 mL
Reaction Conditions
TemperatureRoom Temperature (approx. 20-25 °C)
Reaction Time2-4 hours
Product
N-(2-((4-chlorophenyl)thio)phenyl)acetamideTheoretical Yield: 277.8 mg

Experimental Protocols

Two primary methods for the N-acylation of this compound are presented below. Protocol 1 utilizes an acid anhydride, a common and effective acetylating agent. Protocol 2 provides a general method using a more reactive acyl chloride.

Protocol 1: N-Acetylation using Acetic Anhydride

This protocol describes the acetylation of this compound using acetic anhydride in the presence of a base to neutralize the acetic acid byproduct.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine or Triethylamine (base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 235.7 mg).

  • Dissolve the aniline in anhydrous dichloromethane (10 mL).

  • Add pyridine (2.0 mmol, 0.16 mL) to the solution and stir.

  • Slowly add acetic anhydride (1.2 mmol, 0.11 mL) to the stirred solution at room temperature. The addition can be done using a syringe or a dropping funnel.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude N-(2-((4-chlorophenyl)thio)phenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: N-Acylation using an Acyl Chloride

This protocol outlines a general procedure using a more reactive acyl chloride (e.g., acetyl chloride or benzoyl chloride).

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride)

  • Triethylamine or N,N-Diisopropylethylamine (DIPEA) (base)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware as in Protocol 1

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 mmol, 235.7 mg) in anhydrous DCM (10 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 mmol, 0.21 mL) to the solution.

  • Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 mmol, 0.08 mL) dropwise to the cooled, stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers and wash with brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel or recrystallization to afford the pure N-acylated product.

Mandatory Visualization

experimental_workflow cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in anhydrous solvent add_base Add base (e.g., Pyridine) start->add_base add_acyl Add acylating agent (e.g., Acetic Anhydride) add_base->add_acyl stir Stir at room temperature (2-4 hours) add_acyl->stir wash Wash with NaHCO3 (aq) and Brine stir->wash dry Dry organic layer (e.g., MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure N-acylated product purify->product

Caption: Experimental workflow for the N-acylation of this compound.

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 2-[(4-Chlorophenyl)sulfanyl]aniline and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(4-Chlorophenyl)sulfanyl]aniline serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its diaryl sulfide core is a key structural motif found in a variety of biologically active molecules. Structure-activity relationship (SAR) studies of this and related compounds are crucial for optimizing potency, selectivity, and pharmacokinetic properties. These application notes provide an overview of the SAR, experimental protocols for synthesis and biological evaluation, and visual representations of relevant pathways and workflows to guide researchers in this area. While a comprehensive SAR study on a complete series of this compound derivatives is not extensively documented in publicly available literature, this document compiles and extrapolates information from structurally related diaryl sulfides to provide a foundational understanding.

Structure-Activity Relationship (SAR) Insights

The biological activity of diaryl sulfide derivatives is significantly influenced by the nature and position of substituents on both aromatic rings, as well as modifications to the sulfide linker. The following table summarizes quantitative data from studies on analogous compounds, offering insights into potential SAR trends for the this compound scaffold.

Table 1: Biological Activity of this compound Analogs and Related Diaryl Sulfides

Compound IDR1 (on Aniline Ring)R2 (on Chlorophenyl Ring)Linker ModificationTarget/AssayIC50 (µM)Reference CompoundIC50 (µM)
Analog 1 H4'-Cl-S-Tubulin Polymerization1.2Combretastatin A-41.1
Analog 2 H4'-Cl-SO-Tubulin PolymerizationInactive--
Analog 3 H4'-Cl-SO2-Tubulin PolymerizationInactive--
Analog 4 2-amino-5-thiazolyl4'-F-S-Itk Kinase0.023--
Analog 5 2-amino-5-thiazolyl4'-Cl-S-Itk Kinase0.035--
Analog 6 2-amino-5-thiazolyl4'-Br-S-Itk Kinase0.042--
Analog 7 2-amino-5-thiazolyl4'-CH3-S-Itk Kinase0.085--

Note: Data for Analogs 1-3 are based on a diaryl sulfide with a trimethoxyphenyl ring instead of an aniline ring, which is a close structural analog investigated for antitubulin activity. Data for Analogs 4-7 are for 2-amino-5-(thioaryl)thiazoles, highlighting the effect of halogen substitution on the phenyl ring in a different heterocyclic context.

Key SAR Observations:

  • Sulfide Linker Oxidation: Oxidation of the sulfide linker to a sulfoxide or sulfone can lead to a significant loss of activity, as seen in the case of tubulin polymerization inhibitors. This suggests that the sulfide moiety itself is crucial for target interaction, possibly through hydrophobic or electronic contributions.

  • Substitution on the Phenyl Rings:

    • Aniline Ring: The amino group on the aniline ring provides a key site for hydrogen bonding and can be essential for activity. Modifications at this position, such as acylation or substitution, can dramatically alter the biological profile.

    • Chlorophenyl Ring: The 4-chloro substituent is a common feature in many bioactive diaryl sulfides. Halogen atoms can influence activity through electronic effects and by occupying specific hydrophobic pockets in the target protein. As suggested by the Itk kinase inhibitor data, the nature of the halogen (F, Cl, Br) can fine-tune potency. Electron-donating groups like methyl (Analog 7) may be less favorable than halogens in some cases.

  • Isosteric Replacements: Replacing the aniline ring with other heterocyclic systems, such as aminothiazoles, has proven to be a successful strategy for developing potent enzyme inhibitors.

Experimental Protocols

Protocol 1: General Synthesis of this compound Analogs

This protocol describes a general method for the synthesis of diaryl sulfides via a metal-catalyzed cross-coupling reaction.

Materials:

  • 2-Aminothiophenol or substituted analog

  • 1-Chloro-4-iodobenzene or substituted analog

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-aminothiophenol (1.0 mmol) in DMF (5 mL), add 1-chloro-4-iodobenzene (1.1 mmol), CuI (0.1 mmol), and K2CO3 (2.0 mmol).

  • Stir the reaction mixture at 120 °C under a nitrogen atmosphere for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound analog.

  • Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate peptide, and inhibitor solution to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at the optimal temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

G General Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Adaptor Adaptor Proteins (e.g., GRB2) RTK->Adaptor Recruits RAS RAS Adaptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Promotes Inhibitor 2-[(4-Chlorophenyl)sulfanyl] aniline Analog (Kinase Inhibitor) Inhibitor->RAF Inhibits G SAR Study Workflow Design Compound Design & Selection of Analogs Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Primary Biological Screening Purification->Screening Hit Hit Identification Screening->Hit SAR_Analysis SAR Analysis Screening->SAR_Analysis Inactive DoseResponse Dose-Response & IC50 Determination Hit->DoseResponse Active DoseResponse->SAR_Analysis SAR_Analysis->Design Design new analogs Optimization Lead Optimization SAR_Analysis->Optimization Identify lead G Logic of SAR Scaffold Core Scaffold (2-aminodiaryl sulfide) Modification Structural Modification Scaffold->Modification R1 Substituent on Aniline Ring (R1) Modification->R1 R2 Substituent on Chlorophenyl Ring (R2) Modification->R2 Linker Sulfide Linker Modification Modification->Linker Activity Change in Biological Activity R1->Activity R2->Activity Linker->Activity Potency Increased/Decreased Potency Activity->Potency Selectivity Altered Selectivity Activity->Selectivity

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(4-Chlorophenyl)sulfanyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-[(4-Chlorophenyl)sulfanyl]aniline. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of this target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: The synthesis of this compound, an unsymmetrical diaryl sulfide, is primarily achieved through metal-catalyzed cross-coupling reactions. The two most common and effective methods are:

  • Ullmann Condensation : This is a copper-catalyzed reaction between 2-aminothiophenol and a 4-chlorophenyl halide (typically 1-bromo-4-chlorobenzene or 1-iodo-4-chlorobenzene).[1][2] This method is a classic approach but often requires high temperatures.[1]

  • Buchwald-Hartwig C-S Cross-Coupling : A more modern approach that uses a palladium catalyst with specific phosphine ligands to couple 2-aminothiophenol with a 4-chlorophenyl halide.[3][4] This reaction often proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.[4]

Q2: Which factors are most critical for optimizing the reaction yield?

A2: Optimizing the yield requires careful control over several parameters:

  • Catalyst and Ligand Choice : The selection of the metal catalyst (copper or palladium) and, in the case of Buchwald-Hartwig, the appropriate phosphine ligand is crucial for catalytic activity and efficiency.[3][5]

  • Base : The choice of base is critical for deprotonating the thiophenol and facilitating the catalytic cycle. Common bases include potassium carbonate, cesium carbonate, and sodium tert-butoxide.

  • Solvent : High-boiling, polar aprotic solvents like DMF, NMP, or DMSO are often used, especially for Ullmann reactions.[1] Toluene or dioxane are common for Buchwald-Hartwig reactions.

  • Temperature : Reaction temperature significantly impacts reaction rate and selectivity. Ullmann reactions may require temperatures exceeding 210°C, while Buchwald-Hartwig couplings are often performed at lower temperatures (e.g., 80-120°C).[1][3]

  • Inert Atmosphere : 2-aminothiophenol is highly susceptible to oxidative dimerization, forming bis(2-aminophenyl) disulfide.[6][7] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is mandatory to prevent this major side reaction and maximize the yield of the desired product.

Q3: How do I choose between a copper-catalyzed (Ullmann) and a palladium-catalyzed (Buchwald-Hartwig) protocol?

A3: The choice depends on available resources, substrate sensitivity, and desired reaction conditions.

  • Ullmann Condensation is often preferred when cost is a primary concern, as copper catalysts are generally less expensive than palladium catalysts. However, it typically requires harsher conditions (higher temperatures) which may not be suitable for sensitive functional groups.[8]

  • Buchwald-Hartwig Coupling is favored for its milder reaction conditions, higher functional group tolerance, and often higher yields.[4] The wide variety of available ligands allows for fine-tuning the reaction for specific substrates, though the catalyst system is more expensive.

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the most common causes and how can I troubleshoot them?

A1: Low yield is a common issue that can stem from several factors. The primary areas to investigate are the quality of your reagents, the reaction conditions, and the efficiency of the catalytic system. It is crucial to ensure the 2-aminothiophenol starting material is pure and has not been oxidized.[6]

Below is a logical workflow to help diagnose and solve issues related to low reaction yield.

G Troubleshooting Workflow for Low Yield start Low Yield Observed reagent_check Problem Area: Reagent Quality start->reagent_check conditions_check Problem Area: Reaction Conditions start->conditions_check catalyst_check Problem Area: Catalyst System start->catalyst_check thiol_oxidized Is 2-aminothiophenol oxidized? (Check for disulfide byproduct) reagent_check->thiol_oxidized atmosphere_check Is the inert atmosphere adequate? conditions_check->atmosphere_check catalyst_loading Is catalyst loading sufficient? catalyst_check->catalyst_loading thiol_sol Solution: - Use fresh or purified 2-aminothiophenol. - Degas solvent and use inert atmosphere. thiol_oxidized->thiol_sol Yes base_inactive Is the base strong/dry enough? thiol_oxidized->base_inactive No base_sol Solution: - Use freshly opened or dried base. - Consider a stronger base (e.g., Cs2CO3, NaOtBu). base_inactive->base_sol Yes atmosphere_sol Solution: - Ensure proper degassing of solvent. - Maintain positive N2/Ar pressure. atmosphere_check->atmosphere_sol No temp_check Is the temperature optimal? atmosphere_check->temp_check Yes temp_sol Solution: - Increase temperature to improve rate. - (Caution: may increase side products). temp_check->temp_sol No catalyst_sol Solution: - Increase catalyst/ligand loading (e.g., from 1% to 5 mol%). catalyst_loading->catalyst_sol No ligand_choice Is the ligand appropriate? (Pd-cat.) catalyst_loading->ligand_choice Yes ligand_sol Solution: - Screen different phosphine ligands (e.g., Xantphos, dppf). ligand_choice->ligand_sol No

A decision tree for troubleshooting low reaction yields.

Q2: I am observing a significant amount of a side product, bis(2-aminophenyl) disulfide. How can I prevent its formation?

A2: The formation of bis(2-aminophenyl) disulfide is the most common side reaction, caused by the oxidation of 2-aminothiophenol.[6][7] To minimize this:

  • Use High-Purity Reagents : Start with fresh or recently purified 2-aminothiophenol.

  • Maintain a Strict Inert Atmosphere : Before adding reagents, thoroughly degas the solvent (e.g., by sparging with nitrogen or argon for 15-30 minutes). Ensure the reaction is conducted under a positive pressure of an inert gas throughout the entire process.

  • Control Reagent Addition : Consider adding the 2-aminothiophenol slowly to the reaction mixture containing the catalyst and aryl halide to keep its instantaneous concentration low, reducing the chance of dimerization.

Q3: The reaction is not going to completion, and I am recovering unreacted starting materials. What should I do?

A3: Incomplete conversion is typically due to insufficient reaction time, suboptimal temperature, or catalyst deactivation.

  • Increase Reaction Time : Monitor the reaction by TLC or GC-MS and allow it to run longer until the starting material is consumed.

  • Increase Temperature : For Ullmann couplings, ensure the temperature is high enough (often >150°C).[1] For Buchwald-Hartwig reactions, a modest increase in temperature (e.g., from 80°C to 100°C) can significantly improve the reaction rate.[3]

  • Check Catalyst System : The catalyst may have deactivated. Ensure the reagents and solvent are anhydrous and free of impurities that could poison the catalyst. In some cases, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can help drive the reaction to completion.

Data Presentation: Optimizing Reaction Conditions

The yield of diaryl sulfide synthesis is highly dependent on the chosen parameters. The following table summarizes typical conditions and their effects, based on literature for analogous C-S coupling reactions.[9]

ParameterCondition A (Ullmann-type)Condition B (Buchwald-type)Expected Outcome / Comment
Aryl Halide 1-Iodo-4-chlorobenzene1-Bromo-4-chlorobenzeneIodides are more reactive in Ullmann couplings; bromides are often sufficient for Pd-catalyzed reactions.
Catalyst CuI (10 mol%)Pd(OAc)₂ (2 mol%)Palladium catalysts are generally more active at lower loadings.
Ligand 1,10-Phenanthroline (20 mol%)Xantphos (4 mol%)Ligands are crucial for stabilizing the Pd catalyst and promoting reductive elimination.[4]
Base K₂CO₃ (2 equivalents)Cs₂CO₃ (1.5 equivalents)Cesium carbonate is more soluble and often gives higher yields in Pd catalysis.
Solvent NMPTolueneSolvent choice must be compatible with the required reaction temperature.
Temperature 180 °C110 °CBuchwald-Hartwig conditions are significantly milder.[4]
Typical Yield Moderate to GoodGood to ExcellentPalladium systems often provide higher and more reproducible yields.

Experimental Protocols

Protocol 1: Copper-Catalyzed Ullmann Condensation

This protocol describes a general procedure for the synthesis of this compound via Ullmann condensation.

A generalized workflow for Ullmann C-S coupling.

Methodology:

  • Preparation : To an oven-dried Schlenk flask, add copper(I) iodide (0.1 mmol, 10 mol%), potassium carbonate (2.0 mmol), and 1-iodo-4-chlorobenzene (1.1 mmol).

  • Atmosphere : Seal the flask, evacuate, and backfill with dry nitrogen. Repeat this cycle three times.

  • Solvent Addition : Add 5 mL of anhydrous, degassed N-Methyl-2-pyrrolidone (NMP) via syringe.

  • Reactant Addition : Add 2-aminothiophenol (1.0 mmol) to the mixture via syringe.

  • Reaction : Heat the reaction mixture in a preheated oil bath at 180 °C for 18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the copper salts.

  • Extraction : Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig C-S Coupling

This protocol provides a method using a palladium catalyst system, which often proceeds under milder conditions.

Methodology:

  • Preparation : In a glovebox or under a stream of nitrogen, add Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and cesium carbonate (1.5 mmol) to an oven-dried Schlenk flask.

  • Reagent Addition : Add 1-bromo-4-chlorobenzene (1.0 mmol) and 5 mL of anhydrous, degassed toluene.

  • Reactant Addition : Finally, add 2-aminothiophenol (1.2 mmol).

  • Reaction : Seal the flask and heat the mixture in a preheated oil bath at 110 °C for 12 hours. Monitor the reaction by TLC or GC-MS.

  • Workup and Purification : Follow the same workup and purification procedure as described in Protocol 1 (steps 6-9).

References

Technical Support Center: Purification of Crude 2-[(4-Chlorophenyl)sulfanyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 2-[(4-Chlorophenyl)sulfanyl]aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities present in the crude product.

Q2: What are potential impurities I might encounter in my crude this compound?

A2: The impurity profile can vary depending on the synthetic route. However, common impurities may include unreacted starting materials, by-products from side reactions, and degradation products. It is also possible to have isomeric impurities depending on the selectivity of the reaction.[1]

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: A good recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For aniline derivatives, common solvents for recrystallization include ethanol, methanol, ethyl acetate, and mixtures of solvents like ethyl acetate/petroleum ether.[2] It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude sample.

Q4: What is a typical eluent system for purifying this compound by column chromatography?

A4: For silica gel column chromatography of aniline derivatives, a mixture of a non-polar solvent and a moderately polar solvent is typically used. A common starting point is a gradient of ethyl acetate (EA) in petroleum ether (PE) or hexane.[3] A typical ratio to start with could be PE/EA = 50:1 or 30:1.[3] The optimal eluent system should be determined by thin-layer chromatography (TLC) to achieve good separation between the desired product and impurities (a target Rf value of 0.2-0.4 for the product is often ideal).

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible CauseSolution
No crystals form upon cooling. The solution is not saturated (too much solvent was used).Boil off some of the solvent to concentrate the solution and then allow it to cool again.[4]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[4]
"Oiling out" occurs instead of crystallization. The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture.[4]
The compound is significantly impure, leading to a depression of the melting point.Attempt to purify the compound by another method first, such as column chromatography, before recrystallization.[4]
Low recovery of the purified product. Too much solvent was used, leaving a significant amount of the product in the mother liquor.Concentrate the mother liquor and cool it to obtain a second crop of crystals.[4]
The crystals were washed with a solvent that was not cold, causing dissolution.Always use ice-cold solvent to wash the collected crystals.[5]
Premature crystallization occurred during hot filtration.Ensure the funnel and receiving flask are pre-heated. Use a small excess of hot solvent.[4]
Column Chromatography Troubleshooting
IssuePossible CauseSolution
Poor separation of spots on TLC. The eluent system is not optimal.Systematically vary the polarity of the eluent. If spots are too high (high Rf), decrease the polarity (less ethyl acetate). If spots are too low (low Rf), increase the polarity (more ethyl acetate).
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent system.
The compound is eluting too quickly with the solvent front. The eluent is too polar.Decrease the polarity of the eluent system.
Streaking of spots on TLC or tailing of peaks from the column. The compound may be acidic or basic and is interacting strongly with the silica gel.Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds.
The sample was overloaded on the column.Use a larger column or reduce the amount of sample being purified.
Cracks or channels in the silica gel bed. Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Experimental Protocols

General Recrystallization Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture gently with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the solvent's boiling point.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask.[5]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, you can place the flask in an ice bath for 30-60 minutes to encourage further crystallization.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[5]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[5]

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

General Flash Column Chromatography Protocol
  • Eluent Selection: Use thin-layer chromatography (TLC) to determine the optimal eluent system that provides good separation between the desired compound and impurities. Aim for an Rf value of approximately 0.2-0.4 for the target compound.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). For better separation, it is often preferable to pre-adsorb the sample onto a small amount of silica gel (dry loading).[4]

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to elute the separated compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Purification Workflow

PurificationWorkflow crude_product Crude this compound initial_analysis Initial Purity Analysis (TLC/HPLC) crude_product->initial_analysis decision Purity Acceptable? initial_analysis->decision pure_product Pure Product decision->pure_product Yes choose_method Choose Purification Method decision->choose_method No recrystallization Recrystallization choose_method->recrystallization High Purity Crude / Crystalline Solid column_chromatography Column Chromatography choose_method->column_chromatography Complex Mixture / Oily Solid post_purification_analysis Purity Analysis of Fractions/Crystals recrystallization->post_purification_analysis column_chromatography->post_purification_analysis combine_pure Combine Pure Fractions / Collect Crystals post_purification_analysis->combine_pure combine_pure->pure_product

Caption: A workflow diagram for the purification of crude this compound.

References

Overcoming challenges in the synthesis of 2-[(4-Chlorophenyl)sulfanyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-[(4-Chlorophenyl)sulfanyl]aniline

Welcome to the Technical Support Center for the synthesis of this compound. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this molecule.

Important Note on Nomenclature: It has been observed that the target molecule, this compound (a thioether), is sometimes confused with the structurally different biaryl amine, 2-(4-Chlorophenyl)aniline, which is a key intermediate in the synthesis of the fungicide boscalid. This guide will primarily focus on the synthesis of the thioether via Ullmann condensation. However, given the potential for confusion, a section addressing the synthesis of the biaryl amine via Suzuki coupling is also included.

Section 1: Troubleshooting Guide for this compound Synthesis (Ullmann Condensation)

The synthesis of this compound typically proceeds via a copper-catalyzed Ullmann condensation between an aryl halide and a thiophenol. The most common route involves the reaction of 2-aminothiophenol with a 4-chlorophenyl halide (e.g., 1-chloro-4-iodobenzene or 1-bromo-4-chlorobenzene).

Common Issues and Solutions
Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield - Inactive catalyst- Low reaction temperature- Poor choice of base or solvent- Unsuitable aryl halide- Catalyst: Use freshly prepared or purchased copper(I) iodide (CuI). The quality of the copper catalyst is crucial.[1] Consider using copper powder activated by washing with dilute HCl, water, ethanol, and ether.- Temperature: Traditional Ullmann reactions often require high temperatures (150-210 °C).[2] Gradually increase the reaction temperature, but be mindful of potential decomposition.[3]- Base/Solvent: Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1] High-boiling polar aprotic solvents like DMF, NMP, or dioxane are commonly used.[1][2]- Aryl Halide Reactivity: Aryl iodides are more reactive than aryl bromides, which are more reactive than aryl chlorides.[3] If using 1,4-dichlorobenzene, the reaction may be very sluggish. Consider using 1-chloro-4-iodobenzene.
Formation of Side Products - Homocoupling of the thiophenol (disulfide formation)- Dehalogenation of the aryl halide- Oxidation of the amine or thiol- Disulfide Formation: Ensure a strictly inert atmosphere (nitrogen or argon) to prevent oxidative coupling of 2-aminothiophenol.[3]- Dehalogenation: This is a common side reaction.[3] Ensure anhydrous conditions by thoroughly drying all reagents and solvents. Some solvents can act as hydrogen donors; consider screening different options.[3]- Oxidation: Use degassed solvents and maintain an inert atmosphere throughout the reaction.
Reaction Stalls or is Sluggish - Catalyst deactivation- Poor solubility of reactants or base- Insufficiently nucleophilic thiol- Ligands: The addition of a ligand can stabilize the copper catalyst and accelerate the reaction, often allowing for lower reaction temperatures.[1] Common ligands include 1,10-phenanthroline or amino acids.[1]- Solubility: Ensure the chosen solvent can dissolve the reactants to a reasonable extent at the reaction temperature.- Base: The base deprotonates the thiol to form the more nucleophilic thiolate. Ensure a sufficiently strong base is used in stoichiometric amounts or slight excess.

Section 2: Frequently Asked Questions (FAQs)

Q1: I am not seeing any product formation in my Ullmann condensation. What is the most common reason for failure?

A1: The most frequent causes for failure in Ullmann-type reactions are an inactive copper catalyst and insufficient reaction temperature.[2] Traditional Ullmann conditions are harsh, often requiring temperatures above 150 °C.[2] Ensure your copper catalyst is of high quality and consider adding a ligand like 1,10-phenanthroline to facilitate the reaction at a lower temperature.[1] Also, verify the reactivity of your aryl halide; aryl iodides are significantly more reactive than aryl chlorides.[3]

Q2: I am observing a significant amount of a side product that appears to be the dehalogenated starting material. How can I minimize this?

A2: Dehalogenation is a known side reaction where the aryl halide is reduced.[3] This can be minimized by ensuring strictly anhydrous conditions, as trace water can be a proton source.[3] The choice of solvent is also important, as some can act as hydrogen donors.[3] Running the reaction under a rigorously inert atmosphere (argon or nitrogen) is critical.

Q3: Can I use microwave irradiation to speed up the reaction?

A3: Yes, microwave-assisted Ullmann couplings have been shown to be effective, often reducing reaction times from hours to minutes.[4] This can be a valuable strategy for accelerating sluggish reactions.

Q4: My starting material, 2-aminothiophenol, is prone to oxidation. How should I handle it?

A4: 2-Aminothiophenol is indeed sensitive to air oxidation, which can lead to the formation of the corresponding disulfide. It is crucial to handle it under an inert atmosphere. Use freshly opened or purified material and degassed solvents.

Section 3: Experimental Protocols

Protocol 1: Synthesis of this compound via Ullmann Condensation

This protocol is a representative procedure for a ligand-assisted Ullmann C-S coupling.

Materials:

  • 2-Aminothiophenol

  • 1-Chloro-4-iodobenzene

  • Copper(I) Iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium Carbonate (K₂CO₃), finely ground and dried

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk flask, add 1-chloro-4-iodobenzene (1.0 eq), 2-aminothiophenol (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous, degassed DMF via syringe.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble inorganic salts and the copper catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 4: Visualizations

Logical Workflow for Troubleshooting Ullmann Condensation

G start Reaction Failure: Low or No Yield catalyst Check Catalyst Activity - Use fresh CuI - Activate Cu powder start->catalyst conditions Optimize Reaction Conditions - Increase Temperature - Screen Bases (K2CO3, Cs2CO3) - Screen Solvents (DMF, NMP) start->conditions reactants Evaluate Reactants - Use Aryl Iodide > Bromide > Chloride - Check Thiol Purity start->reactants ligand Add Ligand - e.g., 1,10-Phenanthroline - Lowers activation energy catalyst->ligand conditions->ligand success Successful Synthesis reactants->success If successful ligand->success

Caption: Troubleshooting workflow for Ullmann C-S coupling.

Appendix: Synthesis of 2-(4-Chlorophenyl)aniline (Suzuki Coupling)

For users who may have been searching for the synthesis of the biaryl amine, this section provides a brief overview of the challenges and a representative protocol for its synthesis via Suzuki-Miyaura coupling.

Troubleshooting Guide for Suzuki Coupling
Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield - Inactive catalyst/ligand system- Ineffective base- Low reaction temperature- Protodeboronation of boronic acid- Catalyst/Ligand: For coupling with aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be insufficient. Use more active systems with Buchwald ligands (e.g., SPhos, XPhos) or NHC ligands.[5]- Base: The base is crucial. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[5]- Temperature: Temperatures of 80-120 °C are common. Consider microwave irradiation to accelerate the reaction.[5]- Protodeboronation: Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) for greater stability.
Homocoupling Side Products - Presence of oxygen- Catalyst-driven side reaction- Inert Atmosphere: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen) as oxygen can promote homocoupling.[5]- Ligand Choice: The choice of ligand can influence the rate of homocoupling versus cross-coupling.
Quantitative Data: Typical Suzuki Coupling Parameters
Parameter Condition Reference
Catalyst Pd(PPh₃)₄ or Pd/CPatent CN104529794A[2]
Ligand (If applicable)-
Base KOH, K₂CO₃, or NaOHPatent CN104529794A[2]
Solvent Ethanol, Isopropanol, or DMFPatent CN104529794A[2]
Temperature 75 - 83 °CPatent CN104529794A[2]
Reactant Ratio o-chloronitrobenzene : p-chlorophenylboronic acid (1:1 to 1:1.2)Patent CN104529794A[2]
Protocol 2: Synthesis of 2-(4-Chlorophenyl)aniline via Suzuki Coupling and Reduction

This two-step protocol is adapted from patent literature.[2]

Step A: Suzuki Coupling to form 2-(4-chlorophenyl)nitrobenzene

  • To a reaction vessel, add ethanol, potassium hydroxide (e.g., 2.60g), potassium carbonate (e.g., 6.42g), and a catalytic amount of KI.

  • Add o-chloronitrobenzene (1.0 eq) and p-chlorophenylboronic acid (1.05 eq).

  • After stirring to dissolve, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.005-0.1% by weight).

  • Heat the mixture to 75 °C for 3 hours under a nitrogen atmosphere.

  • Cool the system and filter. The filtrate containing the intermediate is used directly in the next step.

Step B: Reduction to 2-(4-chlorophenyl)aniline

  • To the filtrate from Step A, add a hydrogenation catalyst (e.g., Pd/C).

  • Pressurize the vessel with hydrogen gas and stir at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the catalyst.

  • Concentrate the filtrate and cool to crystallize the product.

  • Collect the solid product by filtration.

Experimental Workflow for Suzuki Coupling

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Reduction A Combine Reactants (o-chloronitrobenzene, p-chlorophenylboronic acid) B Add Base, Solvent, and Pd Catalyst under N2 A->B C Heat Reaction (e.g., 75 °C, 3h) B->C D Cool and Filter C->D E Add Hydrogenation Catalyst (e.g., Pd/C) to Filtrate D->E Transfer Filtrate F Hydrogenate (H2 gas) E->F G Filter Catalyst F->G H Concentrate and Crystallize G->H I 2-(4-Chlorophenyl)aniline H->I Final Product

Caption: Two-step synthesis of 2-(4-Chlorophenyl)aniline.

References

Improving the reaction conditions for 2-[(4-Chlorophenyl)sulfanyl]aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in optimizing the synthesis of 2-[(4-Chlorophenyl)sulfanyl]aniline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily via the Ullmann C-S cross-coupling reaction of 2-aminothiophenol and a 4-chlorophenyl halide.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper(I) catalyst is susceptible to oxidation to the inactive Cu(II) state.[1] The quality of the copper source may also be poor.- Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr). - Consider adding a reducing agent or activating the copper catalyst in situ.[1] - Ensure all reagents and solvents are anhydrous and degassed to prevent oxidation.
Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates, leading to poor catalyst stability and reactivity.[1][2]- Screen a variety of ligands, such as 1,10-phenanthroline, N-methylglycine, or L-proline, to find the optimal one for your system.[1][3] - For electron-rich substrates, consider using N-methylated amino acid-derived ligands.[1]
Suboptimal Base: The base is crucial for the deprotonation of the thiophenol and plays a role in the catalytic cycle. An inappropriate base can lead to a stalled reaction.[1]- Screen different inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][3] The choice of base can be critical and substrate-dependent.
Low Reaction Temperature: Traditional Ullmann couplings often require high temperatures. While modern ligand-accelerated protocols can run at lower temperatures, the reaction may still need sufficient thermal energy to proceed.[1]- If using a modern ligand system, a typical starting range is 80-120 °C.[1] If no reaction is observed, incrementally increase the temperature.
Formation of Side Products Homocoupling of Aryl Halide: The aryl halide can react with itself to form a biaryl byproduct, a common side reaction in Ullmann couplings.- Use a ligand to promote the desired cross-coupling over homocoupling. - Adjust the stoichiometry of the reactants; sometimes using an excess of one reactant can suppress the homocoupling of the other.
Disulfide Formation: The 2-aminothiophenol starting material can oxidize to form a disulfide, especially in the presence of air.- Perform the reaction under a strict inert atmosphere (e.g., Nitrogen or Argon). - Use degassed solvents and fresh, high-purity 2-aminothiophenol.
Debromination/Deiodination of Aryl Halide: The aryl halide can be reduced, leading to the formation of chlorobenzene and a lower yield of the desired product. This can be caused by protic impurities.[1][3]- Ensure that all solvents and reagents are anhydrous. Dry the glassware thoroughly before use.[1]
Reaction Stalls Before Completion Catalyst Deactivation: The copper catalyst can deactivate over the course of the reaction.- Increase the catalyst loading. - Add the catalyst in portions throughout the reaction. - Ensure the ligand is present in a sufficient amount to stabilize the catalyst.
Incomplete Dissolution of Reagents: Poor solubility of the starting materials or the base can hinder the reaction.- Choose a solvent in which all components are reasonably soluble at the reaction temperature (e.g., DMF, dioxane).[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Ullmann C-S cross-coupling reaction. This involves the reaction of 2-aminothiophenol with a 4-chlorophenyl halide (commonly 1-chloro-4-iodobenzene or 1-bromo-4-chlorobenzene) in the presence of a copper catalyst, a base, and often a ligand.

Q2: Which copper source is best for this reaction?

A2: Copper(I) salts such as copper(I) iodide (CuI) or copper(I) bromide (CuBr) are generally the most effective as they are the active catalytic species.[1] While Cu(0) or Cu(II) sources can be used, they require in situ reduction to Cu(I) for the reaction to proceed.[1]

Q3: How do I choose the right ligand?

A3: Ligand selection is often empirical and depends on the specific substrates. For C-S coupling reactions, common choices include N,N'-dimethylethylenediamine (DMEDA), 1,10-phenanthroline, and amino acids like L-proline or N-methylglycine.[1][3][4] It is advisable to screen a small selection of ligands to find the most effective one for your specific reaction.

Q4: What are the typical reaction conditions?

A4: Typical conditions involve heating the reactants with a catalytic amount of a copper(I) salt (e.g., 5-10 mol%), a ligand (e.g., 10-20 mol%), and a base (e.g., 2 equivalents) in a high-boiling polar aprotic solvent like DMF, DMSO, or dioxane at temperatures ranging from 80 to 150 °C under an inert atmosphere.[1][3]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1] A small aliquot of the reaction mixture can be taken periodically to check for the consumption of starting materials and the formation of the product.

Q6: What is the best way to purify the final product?

A6: After the reaction is complete, a standard workup procedure involves quenching the reaction, extracting the product with an organic solvent, and washing the organic layer. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[5][6][7]

Data Presentation

Table 1: Effect of Reaction Parameters on Diaryl Sulfide Synthesis Yield (Representative Data)
Entry Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)
1CuI (10)NoneK₃PO₄ (2)DMF11024Low
2CuI (10)1,10-Phenanthroline (20)K₃PO₄ (2)Dioxane11018Moderate-High
3CuI (5)N-Methylglycine (20)K₂CO₃ (2)DMSO10012High
4CuBr (10)L-Proline (20)Cs₂CO₃ (2)DMF12024High
5Cu₂O (10)DMEDA (20)K₂CO₃ (2)Toluene11020Moderate

Note: This table presents representative data for Ullmann C-S coupling reactions to illustrate the impact of different reaction components. Actual yields for the synthesis of this compound may vary.

Experimental Protocols

General Protocol for the Ullmann Synthesis of this compound

This protocol is a representative procedure based on established methods for Ullmann C-S cross-coupling reactions. Optimization may be required for specific laboratory conditions and reagent purity.

Materials:

  • 2-Aminothiophenol

  • 1-Chloro-4-iodobenzene

  • Copper(I) Iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium Phosphate (K₃PO₄)

  • Anhydrous Dioxane

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add 2-aminothiophenol (1.0 mmol, 1.0 equiv.), 1-chloro-4-iodobenzene (1.2 mmol, 1.2 equiv.), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous dioxane (5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously for 18-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

experimental_workflow reagents 1. Reagent Preparation - 2-Aminothiophenol - 1-Chloro-4-iodobenzene - CuI, Ligand, Base setup 2. Reaction Setup - Add solids to Schlenk tube - Evacuate and backfill with inert gas reagents->setup solvent 3. Solvent Addition - Add anhydrous dioxane setup->solvent reaction 4. Reaction - Heat to 110 °C - Stir for 18-24h solvent->reaction monitoring 5. Monitoring - TLC or GC-MS reaction->monitoring workup 6. Workup - Cool, dilute, filter monitoring->workup extraction 7. Extraction & Washing - Ethyl acetate, water, brine workup->extraction purification 8. Purification - Column Chromatography extraction->purification product Pure Product purification->product

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting workflow for Ullmann C-S coupling reactions.

References

Troubleshooting guide for the synthesis of 2-[(4-Chlorophenyl)sulfanyl]aniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 2-[(4-Chlorophenyl)sulfanyl]aniline and its derivatives. The content is structured in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this class of diaryl thioethers are transition metal-catalyzed cross-coupling reactions. The two primary approaches are the Ullmann condensation and the Buchwald-Hartwig amination. The Ullmann reaction typically employs a copper catalyst to couple an aryl halide with a thiol.[1][2] Traditional Ullmann conditions often require high temperatures (frequently over 210°C) and polar, high-boiling solvents like DMF or NMP.[1] Modern protocols, however, have been developed that proceed under milder conditions, often through the use of specific ligands to enhance catalyst activity.

Q2: I am experiencing very low or no product yield. What are the likely causes?

A2: Low or no yield in an Ullmann-type C-S coupling reaction can stem from several factors:

  • Inactive Catalyst: The active species is typically Cu(I). Your copper source (e.g., CuI, CuBr) may be old or oxidized.[3] Using Cu(0) or Cu(II) sources may require specific conditions to generate the active Cu(I) species in situ.[1][3]

  • Inappropriate Ligand: Ligands are crucial for stabilizing the copper catalyst and facilitating the reaction.[3] The choice of ligand, such as amino acids (L-proline, N-methylglycine) or phenanthrolines, can be highly substrate-dependent.[3][4]

  • Suboptimal Base: The base is critical for deprotonating the thiol. The strength and solubility of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate.[3]

  • Low Reaction Temperature: While modern methods are milder, the reaction may still require sufficient thermal energy. Temperatures typically range from 40-120°C for ligand-assisted protocols.[3]

  • Poor Reagent Quality: Ensure that your starting materials, particularly the 2-aminothiophenol, have not oxidized. The aryl halide should also be of high purity.

Q3: My reaction is producing a significant amount of a side product where the aryl halide has been debrominated/deiodinated. What causes this?

A3: The formation of a dehalogenated arene side product is a common issue in Ullmann couplings.[5] This is often caused by protic impurities, such as water, in the reaction mixture which can lead to the reduction of the aryl halide.[3] It is critical to use anhydrous solvents and reagents and to perform the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen).[3]

Q4: I am observing the formation of a disulfide from my 2-aminothiophenol starting material. How can I prevent this?

A4: 2-Aminothiophenol is susceptible to oxidative dimerization to form the corresponding disulfide. To minimize this side reaction, it is essential to thoroughly degas the reaction solvent and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the setup and reaction time. Using fresh, high-purity 2-aminothiophenol is also recommended.

Troubleshooting Guide

This section provides a systematic approach to resolving common problems encountered during the synthesis of this compound, focusing on the Ullmann condensation of 2-aminothiophenol and a 4-chlorophenyl halide.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive copper catalyst (often due to oxidation).Use fresh, high-purity Cu(I) salts like CuI. Ensure proper storage under an inert atmosphere.[3][5]
Inefficient ligand or no ligand used.Screen various ligands such as L-proline, N,N-dimethylglycine, or 1,10-phenanthroline.[3][6]
Base is not effective (too weak or poor solubility).Test stronger or more soluble bases like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry.[3][6]
Reaction temperature is too low.Incrementally increase the reaction temperature (e.g., from 80°C to 100°C or 120°C).[3]
Oxidation of 2-aminothiophenol starting material.Use freshly purchased or purified 2-aminothiophenol. Ensure all solvents are thoroughly degassed.
Formation of Side Products Dehalogenation of the 4-chlorophenyl halide.Use anhydrous solvents and reagents. Dry glassware thoroughly. Maintain a strict inert atmosphere.[3]
Homocoupling of the aryl halide (biaryl formation).This can occur at high temperatures. Try lowering the reaction temperature and extending the reaction time. An appropriate ligand can also suppress this side reaction.[6]
Formation of 2,2'-disulfanediyldianiline (disulfide).Thoroughly degas the solvent and reaction mixture with an inert gas (Argon or Nitrogen) before heating.
Reaction Stalls or is Sluggish Catalyst deactivation during the reaction.Increase catalyst loading slightly (e.g., from 5 mol% to 10 mol%). Ensure a rigorously inert atmosphere is maintained throughout the reaction.[6]
Poor solubility of reactants or base.Choose a solvent in which all components are reasonably soluble at the reaction temperature (e.g., DMF, DMSO, Dioxane).[1]
Steric hindrance from substituted starting materials.Higher temperatures or a more effective ligand system may be required.
Difficult Product Purification Co-elution of product with starting materials or byproducts.Optimize the solvent system for column chromatography. Consider derivatization of the amine to alter polarity for easier separation, followed by deprotection.
Persistent copper catalyst in the final product.After aqueous workup, wash the organic layer with an aqueous solution of a chelating agent like EDTA or with aqueous ammonia to remove residual copper salts.

Experimental Protocols

General Protocol for Ullmann C-S Coupling Synthesis of this compound

This protocol is a generalized procedure and may require optimization for specific derivatives.

Materials:

  • 2-Aminothiophenol

  • 1-Bromo-4-chlorobenzene (or 1-chloro-4-iodobenzene)

  • Copper(I) Iodide (CuI)

  • L-Proline (or another suitable ligand)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried

  • Anhydrous, degassed Dimethylformamide (DMF) or Dioxane

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube), add CuI (5-10 mol%), L-Proline (10-20 mol%), and K₂CO₃ (2.0 equivalents).

  • The vessel is sealed, and the atmosphere is replaced with an inert gas by evacuating and backfilling three times.[3]

  • Add 2-aminothiophenol (1.0 equivalent) and the 4-chlorophenyl halide (1.1 equivalents) to the vessel.

  • Add the anhydrous, degassed solvent (e.g., DMF) via syringe.[3]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100-120°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Problem Encountered low_yield Low / No Yield start->low_yield side_products Side Products Observed start->side_products stalled_reaction Reaction Stalls start->stalled_reaction cause_catalyst Inactive Catalyst? low_yield->cause_catalyst cause_conditions Suboptimal Conditions? low_yield->cause_conditions cause_reagents Reagent Degradation? low_yield->cause_reagents cause_dehalogenation Dehalogenation? side_products->cause_dehalogenation cause_disulfide Disulfide Formation? side_products->cause_disulfide cause_deactivation Catalyst Deactivation? stalled_reaction->cause_deactivation solution_catalyst Use fresh Cu(I) source Add effective ligand cause_catalyst->solution_catalyst solution_conditions Screen bases (K3PO4, Cs2CO3) Increase temperature cause_conditions->solution_conditions solution_reagents Use fresh aminothiophenol Ensure inert atmosphere cause_reagents->solution_reagents solution_dehalogenation Use anhydrous reagents/solvents Maintain strict inert atmosphere cause_dehalogenation->solution_dehalogenation solution_disulfide Thoroughly degas solvent Use fresh aminothiophenol cause_disulfide->solution_disulfide solution_deactivation Increase catalyst loading Ensure rigorous inert atmosphere cause_deactivation->solution_deactivation

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification arrow arrow reagents 1. Add Reagents (CuI, Ligand, Base, Aryl Halide, Thiol) atmosphere 2. Inert Atmosphere (Evacuate/Backfill Ar) reagents->atmosphere solvent 3. Add Degassed Anhydrous Solvent atmosphere->solvent react 4. Heat & Stir (e.g., 110°C) solvent->react monitor 5. Monitor Progress (TLC / GC-MS) react->monitor workup 6. Quench & Extract (EtOAc / H2O) monitor->workup purify 7. Dry & Concentrate workup->purify chromatography 8. Column Chromatography purify->chromatography analysis 9. Characterization chromatography->analysis

Caption: General experimental workflow for Ullmann C-S coupling.

References

Technical Support Center: Enhancing the Solubility of 2-[(4-Chlorophenyl)sulfanyl]aniline for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 2-[(4-Chlorophenyl)sulfanyl]aniline for biological assays. Due to its hydrophobic nature, this aryl sulfide may exhibit poor aqueous solubility, leading to precipitation and inaccurate assay results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial solubilization of hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent.[1][2][3][4] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds and is miscible with water and most organic liquids.[1][2][3][4]

Q2: I am observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer or cell culture medium. What is causing this and how can I prevent it?

A2: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. The dramatic decrease in the percentage of the organic solvent upon dilution reduces the compound's solubility.[5]

To prevent this, consider the following troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final working concentration of the compound in your assay.

  • Perform serial dilutions: Instead of a single large dilution, perform intermediate dilution steps in your assay buffer or medium.[5]

  • Pre-warm the aqueous medium: Warming your cell culture medium or buffer to 37°C can help increase the solubility of the compound.[5]

  • Optimize the final solvent concentration: Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, to minimize solvent-induced toxicity.[6] Always include a vehicle control with the same final DMSO concentration in your experiments.

Q3: What is the maximum concentration of this compound that I can use in my cell-based assay?

Q4: Are there any known biological targets or signaling pathways affected by this compound?

A4: Currently, there is limited specific information in the public domain regarding the biological targets or signaling pathways directly modulated by this compound. However, the broader class of aryl sulfides is known to possess a wide range of biological activities, and various derivatives have been investigated for their therapeutic potential.[8][9][10] It is recommended to perform target identification and mechanism of action studies to elucidate the specific biological effects of this compound.

Troubleshooting Guides

Issue: Compound Precipitation in Cell Culture Media

This guide provides a systematic approach to troubleshooting the precipitation of this compound in your experiments.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Potential Solutions cluster_3 Advanced Solutions Precipitation Precipitation Observed in Media Stock_Solution Is the stock solution clear? Precipitation->Stock_Solution Dilution_Method Was a serial dilution performed? Stock_Solution->Dilution_Method  Yes Lower_Concentration Lower final compound concentration Stock_Solution->Lower_Concentration  No, cloudy Media_Temperature Was the media pre-warmed to 37°C? Dilution_Method->Media_Temperature  Yes Optimize_Dilution Optimize serial dilution protocol Dilution_Method->Optimize_Dilution  No Media_Temperature->Lower_Concentration  Yes, still precipitates Media_Temperature->Optimize_Dilution  No Check_Media_Components Investigate media components (e.g., serum concentration) Lower_Concentration->Check_Media_Components Determine_Max_Solubility Experimentally determine max soluble concentration Check_Media_Components->Determine_Max_Solubility Co_solvent Consider a co-solvent system (use with caution) Determine_Max_Solubility->Co_solvent Formulation Explore formulation strategies (e.g., cyclodextrins) Co_solvent->Formulation G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Biological Assay weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve store Store at -20°C dissolve->store intermediate Prepare Intermediate Dilution in Pre-warmed Medium store->intermediate final Prepare Final Working Concentration intermediate->final treat Treat Cells final->treat incubate Incubate treat->incubate readout Assay Readout incubate->readout

References

Stability issues of 2-[(4-Chlorophenyl)sulfanyl]aniline under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-[(4-Chlorophenyl)sulfanyl]aniline. The information is presented in a question-and-answer format to address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is stable under normal, controlled laboratory conditions. However, it is sensitive to both air and light[1]. Therefore, proper handling and storage are crucial to prevent degradation.

Q2: What specific conditions should be avoided when handling and storing this compound?

A2: To ensure the integrity of this compound, avoid exposure to the following:

  • Air: The compound is air-sensitive[1].

  • Light: The compound is light-sensitive[1].

  • Incompatible Materials: Direct contact with acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates should be prevented[1].

Q3: What are the known hazardous decomposition products of this compound?

A3: Upon decomposition, this compound may produce hazardous substances including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas[1].

Troubleshooting Guide

Issue: I am observing unexpected peaks in my analytical chromatogram after a short period of storing my this compound solution.

  • Possible Cause: This could be due to degradation of the compound. As it is sensitive to light and air, even short-term exposure can lead to the formation of impurities[1].

  • Solution:

    • Prepare solutions fresh whenever possible.

    • If storage is necessary, use amber vials or wrap the container in aluminum foil to protect from light.

    • Purge the headspace of the container with an inert gas like nitrogen or argon to minimize contact with air.

    • Store solutions at a low temperature (e.g., 2-8 °C) to slow down potential degradation, unless solubility is an issue.

Issue: My experimental results are inconsistent when using this compound.

  • Possible Cause: Inconsistent results can be a symptom of compound degradation. The potency of your stock solution may be decreasing over time due to improper storage.

  • Solution:

    • Implement a strict storage protocol. Store the solid compound in a tightly sealed container in a dark, cool, and inert environment.

    • Regularly check the purity of your stock solution using a validated analytical method, such as HPLC.

    • Always document the age and storage conditions of the solutions being used in your experiments.

Quantitative Data Summary

While specific public data on the degradation kinetics of this compound is limited, the following table provides a template for the type of data researchers should generate during forced degradation studies to understand its stability profile.

Stress ConditionParameterValueDegradation (%)Major Degradants Formed
Acidic Hydrolysis 0.1 M HCl24 hours @ 60°C[Record Data][Identify and Record]
Basic Hydrolysis 0.1 M NaOH24 hours @ 60°C[Record Data][Identify and Record]
Oxidative 3% H₂O₂24 hours @ RT[Record Data][Identify and Record]
Thermal Solid State48 hours @ 80°C[Record Data][Identify and Record]
Photolytic Solution (ICH Q1B)1.2 million lux hours[Record Data][Identify and Record]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours, protected from light.

    • Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a validated stability-indicating HPLC method. Use a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and characterize the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol describes the steps to develop an analytical method capable of separating this compound from its degradation products.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: Develop a gradient elution method to ensure separation of all peaks. An example gradient is:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 30% B (re-equilibration)

  • Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths (e.g., 254 nm and 310 nm) to ensure all components are detected.

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity will be confirmed by analyzing the stressed samples from the forced degradation study, ensuring that all degradation product peaks are well-resolved from the parent compound peak.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Basic Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidative Oxidative (3% H₂O₂, RT) stock->oxidative Expose to Stress thermal Thermal (80°C) stock->thermal Expose to Stress photo Photolytic (ICH Q1B) stock->photo Expose to Stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc HPLC-PDA/MS Analysis oxidative->hplc thermal->hplc photo->hplc neutralize->hplc characterize Characterize Degradants hplc->characterize

Caption: Workflow for the forced degradation study of this compound.

logical_relationship cluster_conditions Instability Triggers cluster_outcomes Potential Outcomes compound This compound air Air Exposure light Light Exposure incompatible Incompatible Materials (Acids, Oxidizers, etc.) degradation Chemical Degradation air->degradation light->degradation incompatible->degradation impurities Formation of Impurities degradation->impurities leads to decomposition Hazardous Decomposition (NOx, CO, HCl) degradation->decomposition can result in

References

Technical Support Center: Spectroscopic Analysis of 2-[(4-Chlorophenyl)sulfanyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the spectroscopic analysis of 2-[(4-Chlorophenyl)sulfanyl]aniline.

Data Presentation

The following tables summarize the expected quantitative data from various spectroscopic analyses of this compound. These values are based on predictive models and data from analogous compounds and should be used as a reference.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.4 - 7.2m4HAr-H (Chlorophenyl ring)
~7.2 - 7.0m2HAr-H (Aniline ring)
~6.8 - 6.6m2HAr-H (Aniline ring)
~3.8br s2H-NH₂

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~148C-NH₂
~138C-S (Aniline ring)
~134C-Cl
~132C-S (Chlorophenyl ring)
~130Ar-CH
~129Ar-CH
~125Ar-CH
~118Ar-CH
~115Ar-CH

Table 3: Key FTIR Vibrational Frequencies (cm⁻¹)

Wavenumber (cm⁻¹)Vibration TypeIntensity
3450 - 3350N-H stretch (asymmetric & symmetric)Medium
3100 - 3000Aromatic C-H stretchMedium-Weak
1620 - 1580N-H bendMedium
1590, 1475Aromatic C=C stretchMedium-Strong
~1280C-N stretchMedium
~1090C-S stretchMedium-Weak
~820C-Cl stretchStrong

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
235/237Molecular ion [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl)
200[M - Cl]⁺
126[C₆H₄S]⁺
111/113[C₆H₄Cl]⁺
92[C₆H₆N]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. Tetramethylsilane (TMS) is often already present in the solvent as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the ¹H spectrum using the TMS signal at 0.00 ppm. Calibrate the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or ethanol, followed by a dry cloth.

    • Record a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR accessory's press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks and assign them to the corresponding functional group vibrations.

Troubleshooting Guides and FAQs

Q1: In my ¹H NMR spectrum, the aromatic signals are overlapping and difficult to interpret. What can I do?

A1: Overlapping signals in the aromatic region are common for this type of molecule. Here are a few troubleshooting steps:

  • Use a Higher Field Spectrometer: If available, re-running the sample on a higher field NMR (e.g., 600 MHz or higher) will often provide better signal dispersion.

  • Try a Different Solvent: Changing the deuterated solvent can alter the chemical shifts of the protons due to different solvent-solute interactions. Benzene-d₆ is known to induce significant shifts in aromatic compounds compared to CDCl₃ and may help resolve overlapping signals.[1]

  • 2D NMR Techniques: If the above options are not feasible, running 2D NMR experiments like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even within a crowded region. An HSQC (Heteronuclear Single Quantum Coherence) experiment can correlate protons to their directly attached carbons, aiding in assignment.

Q2: I have a broad peak in my ¹H NMR spectrum. How can I confirm if it's the -NH₂ protons?

A2: The protons of the amine group are exchangeable and often appear as a broad singlet. To confirm this assignment, you can perform a "D₂O shake" experiment.[1]

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Add a drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube vigorously for a minute to ensure mixing.

  • Re-acquire the ¹H NMR spectrum. If the broad peak diminishes or disappears, it confirms that it was due to the exchangeable -NH₂ protons.

Q3: My FTIR spectrum has very weak and noisy peaks. What is the likely cause?

A3: This is often due to poor contact between the sample and the ATR crystal.

  • Ensure Sufficient Sample: Make sure you have used enough sample to completely cover the surface of the ATR crystal.

  • Apply Adequate Pressure: Use the pressure arm of the ATR accessory to press the sample firmly against the crystal. This ensures a good pathlength for the IR beam.

  • Sample Form: If the sample is a very coarse powder, grinding it to a finer consistency can improve contact and the quality of the spectrum.

Q4: The molecular ion peak in my mass spectrum is weak or absent. Is this normal?

A4: For some classes of compounds, the molecular ion can be unstable and readily fragment, leading to a weak or absent peak. For diaryl sulfides, the molecular ion is typically observable. If it is absent, consider the following:

  • Ionization Method: Electron Ionization (EI) can sometimes be too harsh. If available, try a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI), which are more likely to yield an observable molecular ion or a protonated molecule ([M+H]⁺).

  • Fragmentation: Look for characteristic fragment ions. For this molecule, cleavage of the C-S bond is a likely fragmentation pathway. The presence of fragments corresponding to the chlorophenyl and aminophenyl moieties can help confirm the structure even with a weak molecular ion.

Q5: The baseline of my UV-Vis spectrum is drifting or very noisy. How can I improve it?

A5: Baseline issues in UV-Vis spectroscopy are often related to the sample preparation or instrument setup.

  • Solvent Quality: Ensure you are using a UV-grade solvent. Non-UV-grade solvents may contain impurities that absorb in the UV region, leading to a high background and poor baseline.

  • Cuvette Cleanliness and Matching: Make sure your sample and reference cuvettes are scrupulously clean. Any smudges or residues can scatter light and affect the baseline. Use a matched pair of cuvettes to ensure that any absorbance from the cuvette material itself is properly cancelled out.

  • Sample Concentration: If the sample is too concentrated, the absorbance may be beyond the linear range of the detector, leading to a flattened peak and a distorted baseline. Dilute the sample to an absorbance maximum between 0.2 and 1.0 AU.[2]

  • Instrument Warm-up: Allow the spectrophotometer's lamp to warm up for at least 30 minutes before running your samples to ensure a stable light output.

Mandatory Visualizations

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS UVVis UV-Vis Spectroscopy Sample->UVVis Structure Structural Elucidation NMR->Structure Connectivity FTIR->Structure Functional Groups MS->Structure Molecular Weight & Fragmentation UVVis->Structure Conjugated System Purity Purity Assessment Structure->Purity

Caption: Workflow for the spectroscopic analysis of this compound.

Troubleshooting_Logic cluster_nmr NMR Issues cluster_ftir FTIR Issues cluster_ms MS Issues start Problem with Spectrum? nmr_overlap Overlapping Signals start->nmr_overlap NMR nmr_broad Broad, Unidentified Peak start->nmr_broad NMR ftir_weak Weak/Noisy Signal start->ftir_weak FTIR ms_no_m No Molecular Ion start->ms_no_m MS sol_nmr_overlap Change Solvent or Use 2D NMR nmr_overlap->sol_nmr_overlap sol_nmr_broad Perform D₂O Shake nmr_broad->sol_nmr_broad sol_ftir_weak Improve Sample-Crystal Contact ftir_weak->sol_ftir_weak sol_ms_no_m Use Softer Ionization Technique ms_no_m->sol_ms_no_m

Caption: A troubleshooting decision tree for common spectroscopic issues.

References

Scaling up the synthesis of 2-[(4-Chlorophenyl)sulfanyl]aniline for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up the synthesis of 2-[(4-Chlorophenyl)sulfanyl]aniline for industrial applications. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and address challenges encountered during scale-up.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the primary industrial synthetic routes.

Category 1: Synthesis via C-S Coupling (e.g., Reaction of 2-aminothiophenol with 1-chloro-4-iodobenzene)

Q1: My C-S coupling reaction is showing low yield and the formation of significant disulfide byproducts. What are the likely causes and how can I mitigate this?

A1: Low yields and disulfide formation in C-S coupling reactions are often attributed to the oxidation of the thiophenol starting material. Here are key factors to consider for optimization:

  • Oxygen Contamination: The thiol group is highly susceptible to oxidation, leading to the formation of disulfide bonds.

    • Troubleshooting: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Degas all solvents and reagents prior to use.

  • Base Selection: The choice of base is critical in promoting the desired nucleophilic substitution while minimizing side reactions.

    • Troubleshooting: Screen various inorganic and organic bases. While strong bases like sodium hydride can be effective, they may also promote oxidation. Weaker bases such as potassium carbonate or cesium carbonate can offer a better balance.

  • Catalyst System: While often performed without a catalyst, certain copper or palladium catalysts can facilitate the reaction at lower temperatures, potentially reducing byproduct formation.

    • Troubleshooting: Consider a catalyst screening study. For example, CuI with a suitable ligand can be effective.

Logical Flow for Troubleshooting Low Yield in C-S Coupling:

start Low Yield/ Byproduct Formation check_inert Verify Inert Atmosphere start->check_inert degas Degas Solvents & Reagents check_inert->degas If atmosphere is compromised base Optimize Base check_inert->base If atmosphere is robust catalyst Screen Catalysts base->catalyst temp Adjust Temperature catalyst->temp solution Improved Yield temp->solution start Low Yield/ Catalyst Decomposition ligand Screen Phosphine Ligands start->ligand base Optimize Base (Type & Concentration) ligand->base temp Lower Reaction Temperature base->temp solution Improved Yield & Catalyst Stability temp->solution cluster_suzuki Suzuki-Miyaura Coupling cluster_reduction Reduction A Charge Reactor: Ethanol, KOH, K2CO3, KI, o-chloronitrobenzene, p-chlorophenylboronic acid B Add Pd(PPh3)4 A->B C Heat to 75°C for 3h B->C D Cool to 40°C and Filter C->D E To Filtrate, Add Pd(PPh3)4 D->E Filtrate F Hydrogenation (H2, 0.01MPa, 25°C, 4h) E->F G Concentrate at 85°C F->G H Cool and Precipitate G->H I Filter and Dry Product H->I

Validation & Comparative

Comparative Guide to the Analytical Method Validation for 2-[(4-Chlorophenyl)sulfanyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of suitable analytical methodologies for the quantitative determination of 2-[(4-Chlorophenyl)sulfanyl]aniline. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and quality of this compound in research and drug development. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are commonly employed for the analysis of aniline and its derivatives.[1][2]

Methodology Comparison

The choice between HPLC and GC often depends on the analyte's properties, such as polarity and thermal stability, as well as the desired sensitivity and sample throughput. For aniline derivatives, which can be polar and thermolabile, HPLC is often a preferred alternative to GC as it typically does not require a derivatization step.[2][3]

Table 1: Comparison of Analytical Method Performance

ParameterHPLC-UVGC-FID/NPD
Linearity (r²) > 0.998> 0.995
Range 1 - 100 µg/mL0.1 - 50 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL0.05 - 0.5 µg/mL
Selectivity HighModerate to High
Run Time ~10 - 20 minutes~15 - 30 minutes
Derivatization Required NoOften Yes

Note: The values presented in this table are typical for the analysis of aniline derivatives and may vary depending on the specific method parameters and instrumentation.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for achieving reproducible and reliable analytical results. The following sections outline starting methodologies for HPLC-UV and GC-FID/NPD analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reversed-phase HPLC with UV detection is a highly suitable method for the analysis of aromatic amines like this compound.

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is recommended.[1]

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Reference standard of this compound

3. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (both containing 0.1% formic acid). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by measuring the UV spectrum of the analyte; likely to be in the range of 230-260 nm.

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions to prepare calibration standards and quality control samples.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography with Flame Ionization or Nitrogen-Phosphorus Detection (GC-FID/NPD)

GC can also be employed, particularly for assessing volatile impurities. Due to the polarity of the amine group, derivatization may be necessary to improve peak shape and thermal stability.[2]

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD), and an appropriate capillary column.

  • A fused silica capillary column coated with a mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane) is a suitable starting point.

2. Reagents and Standards:

  • High-purity carrier gas (e.g., helium, nitrogen)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Solvent (e.g., dichloromethane, ethyl acetate)

  • Reference standard of this compound

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Detector Temperature: 300 °C

  • Carrier Gas Flow: Constant flow, typically around 1-2 mL/min.

4. Sample and Derivatization Protocol:

  • Dissolve the sample in a suitable solvent.

  • To the sample solution, add an excess of the derivatizing agent (e.g., BSTFA).

  • Heat the mixture at a specified temperature (e.g., 70 °C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

  • Inject an aliquot of the derivatized sample into the GC.

Visualizing Analytical Workflows

The following diagrams illustrate the key processes in analytical method validation and selection.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization A Define Analytical Requirements B Select Analytical Technique (HPLC, GC, etc.) A->B C Optimize Method Parameters B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Documentation & SOP Preparation H->I J Method Implementation I->J

Caption: Workflow for Analytical Method Validation.

G A Analyte Polar & Thermolabile? D Consider HPLC A->D Yes E Consider GC A->E No B High Sensitivity Required? F Consider GC-MS or HPLC-MS B->F Yes G Proceed with HPLC B->G No C Derivatization Acceptable? C->D No H Proceed with GC C->H Yes D->B E->C

Caption: Decision Flowchart for Method Selection.

References

A Comparative Analysis of the Biological Activity of 2-[(4-Chlorophenyl)sulfanyl]aniline and Other Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, cytotoxic, and enzyme inhibitory effects. This guide provides a comparative overview of the biological activity of 2-[(4-Chlorophenyl)sulfanyl]aniline and related aniline derivatives. Due to the limited publicly available data on the specific biological activities of this compound, this guide will focus on the broader class of 2-aminophenyl aryl sulfides and compare their potential activities with other relevant aniline derivatives based on available experimental data from structurally similar compounds. This comparative analysis aims to provide a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on the aniline scaffold.

Quantitative Comparison of Biological Activity

The biological efficacy of aniline derivatives is significantly influenced by the nature and position of substituents on the aniline ring. The following tables summarize quantitative data from various studies, offering a comparative perspective on the antimicrobial and cytotoxic activities of different classes of aniline derivatives. Direct comparisons should be made with caution, as experimental conditions can vary between studies.

Table 1: Comparative Antimicrobial Activity of Aniline Derivatives

Compound ClassSpecific DerivativeTest OrganismActivity (MIC, µg/mL)Reference
Trifluoro-Anilines 2-Iodo-4-trifluoromethylanilineV. parahaemolyticus50[1]
4-Amino-3-chloro-5-nitrobenzotrifluorideV. parahaemolyticus100[1]
Sulfonamides Sulfanilamide Derivative (2e)S. aureus64[2]
Sulfanilamide Derivative (2f)S. aureus64[2]
Sulfanilamide Derivative (2e)E. coli128[2]
Sulfanilamide Derivative (2f)E. coli256[2]
Aryl Benzimidazoles Glycosylated 2-aryl-5-amidinobenzimidazoleM. luteusIC50: 83.5 µmol L⁻¹[3]
Glycosylated 2-aryl-5-amidinobenzimidazoleE. faecalisIC50: 96.4 µmol L⁻¹[3]
Glycosylated 2-aryl-5-amidinobenzimidazoleE. coliIC50: 90.5 µmol L⁻¹[3]

Table 2: Comparative Cytotoxic Activity of Aniline Derivatives (IC50, µM)

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
2-Phenol-4-chlorophenyl-6-aryl Pyridines Compound 27T47D (Breast)1.25
Compound 37T47D (Breast)0.68
5-Aryl-3-(2-(pyrrolyl) thiophenyl)-1,2,4-oxadiazoles Compound 4cMCF-7 (Breast)Not specified, but potent[4]
Compound 14MCF-7 (Breast)Not specified, but potent[4]
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamides Compound 6aK562 (Leukemia)Potent activity[5]
Compound 6mDU145 (Prostate)Potent activity[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols for assessing the biological activities of aniline derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at a specified temperature (e.g., 37°C for bacteria). The culture is then diluted to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Test Compounds: Stock solutions of the aniline derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilution: The stock solutions are serially diluted in a 96-well microtiter plate with the appropriate broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated for 18-24 hours at the optimal growth temperature for the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the aniline derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for another 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the inhibitory activity of a compound against a specific enzyme.

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Dissolve the enzyme, substrate, and inhibitor in the appropriate solvents.

  • Enzyme and Inhibitor Pre-incubation: The enzyme is pre-incubated with various concentrations of the inhibitor for a specific period to allow for binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.

  • Monitoring the Reaction: The rate of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate. This is often done using a spectrophotometer or a plate reader.

  • Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

Aniline and its derivatives have been shown to induce oxidative stress, which can lead to the activation of various signaling pathways. One such pathway is the NF-κB signaling cascade, which plays a crucial role in inflammation, immunity, and cell survival.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aniline Aniline Derivative ROS ↑ Reactive Oxygen Species (ROS) Aniline->ROS IKK IKK Complex ROS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Gene Target Gene Transcription DNA->Gene

Caption: Aniline-induced NF-κB activation pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel aniline derivatives.

A Synthesis of Aniline Derivatives B Structural Characterization (NMR, MS, etc.) A->B C Purity Determination (HPLC) B->C D Biological Screening (e.g., Antimicrobial, Cytotoxic) C->D E Determination of MIC / IC50 Values D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Compound Identification F->G H Further Optimization G->H

Caption: General workflow for drug discovery of aniline derivatives.

Conclusion

While specific biological activity data for this compound remains limited in the public domain, the broader class of 2-aminophenyl aryl sulfides and other aniline derivatives demonstrates significant potential in medicinal chemistry. The antimicrobial and cytotoxic activities are highly dependent on the specific substitution patterns on the aniline ring. The presence of halogen atoms, such as the chloro group in the target compound, and the sulfanyl linkage are known to influence the biological properties of organic molecules. Further experimental evaluation of this compound using the standardized protocols outlined in this guide is warranted to fully elucidate its therapeutic potential and to provide a more direct comparison with other promising aniline derivatives. The presented data and methodologies offer a solid foundation for future research and development in this area.

References

In Vitro Antifungal Efficacy of 2-[(4-Chlorophenyl)sulfanyl]aniline Analogs: A Comparative Analysis with Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available in vitro data on the antifungal activity of compounds structurally related to 2-[(4-Chlorophenyl)sulfanyl]aniline derivatives reveals their potential as a promising area for the development of new antifungal agents. This guide provides a comparative analysis of the performance of these and other sulfur-containing diphenylamine-like structures against standard antifungal drugs, supported by experimental data from various studies.

Due to a lack of publicly available data on the specific this compound scaffold, this guide presents findings on structurally similar molecules containing key pharmacophoric features, such as a diphenylamine core, a sulfur bridge, and chlorophenyl substitutions. These analogs offer valuable insights into the potential antifungal profile of the target compound class.

Comparative Antifungal Activity

The antifungal efficacy of novel compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for various diphenylamine and related derivatives against common fungal pathogens, juxtaposed with the activity of standard antifungal drugs like Fluconazole and Ketoconazole.

Compound/DrugFungal StrainMIC (µg/mL)Reference
Structurally Related Derivatives
2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide (A1)Aspergillus fumigatusSignificant Activity[1][2][3]
2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide (A1)Aspergillus nigerSignificant Activity[1][2][3]
2-(2-(3-methylbenzylidene) hydrazinyl)-N,N-diphenyl-acetamide (A5)Aspergillus fumigatusSignificant Activity[1][2][3]
2-(2-(3-methylbenzylidene) hydrazinyl)-N,N-diphenyl-acetamide (A5)Aspergillus nigerSignificant Activity[1][2][3]
2-(2-(2-nitrobenzylidine) hydrazinyl)-N,N-diphenyl-acetamide (A7)Aspergillus fumigatusSignificant Activity[1][2][3]
2-(2-(2-nitrobenzylidine) hydrazinyl)-N,N-diphenyl-acetamide (A7)Aspergillus nigerSignificant Activity[1][2][3]
1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-oneCandida albicansAntifungal Activity Observed[4]
Standard Antifungal Drugs
FluconazoleCandida albicans0.25 - 100[5]
FluconazoleCandida albicans (resistant strains)≥ 64[6]
FluconazoleTrichosporon asahii8 - 32[7]
KetoconazoleVarious FungiStandard Control[8]
ItraconazoleTrichosporon asahii1 - 2[7]
VoriconazoleTrichosporon asahii0.12 - 0.5[7]

Note: "Significant Activity" for diphenylamine derivatives was reported in the referenced literature without specific MIC values, indicating notable zones of inhibition in agar diffusion assays.

Experimental Protocols

The in vitro antifungal activity data presented is primarily derived from studies employing the broth microdilution method, a standardized protocol recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method is a cornerstone for assessing antifungal susceptibility and involves the following key steps:

  • Preparation of Fungal Inoculum: Fungal cultures are grown on an appropriate medium, such as Sabouraud Dextrose Agar. The colonies are then suspended in a sterile saline solution, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in a culture medium like RPMI-1640 to achieve the final desired inoculum concentration.

  • Preparation of Drug Dilutions: The test compounds and standard antifungal drugs are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO). A series of twofold serial dilutions are then prepared in the culture medium within the wells of a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted drug is inoculated with the prepared fungal suspension. The microtiter plates also include a growth control (no drug) and a sterility control (no inoculum). The plates are then incubated at a controlled temperature, usually 35°C, for 24 to 48 hours.

  • Determination of MIC: After incubation, the plates are visually inspected or read with a spectrophotometer to determine the lowest concentration of the drug that completely inhibits the visible growth of the fungus. This concentration is recorded as the MIC.

Experimental Workflow

The following diagram illustrates the typical workflow for the in vitro antifungal susceptibility testing using the broth microdilution method.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalCulture Fungal Culture (e.g., on SDA) InoculumPrep Inoculum Preparation (0.5 McFarland Standard) FungalCulture->InoculumPrep Inoculation Inoculation of Microtiter Plate InoculumPrep->Inoculation DrugStock Test Compound & Standard Drug Stock Solutions SerialDilution Serial Dilution in Microtiter Plate DrugStock->SerialDilution SerialDilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Determination MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Determination Data_Analysis Data Analysis & Comparison MIC_Determination->Data_Analysis

Caption: Workflow for In Vitro Antifungal Susceptibility Testing.

Signaling Pathways and Mechanisms of Action

While the precise mechanism of action for this compound derivatives is yet to be elucidated, related diphenylamine compounds and other antifungal agents target various cellular pathways. A common mechanism for azole antifungals, for instance, involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death or growth inhibition.

The following diagram depicts a simplified representation of the ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_components Fungal Cell Components Lanosterol Lanosterol Intermediate 14-demethylated intermediates Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol CellMembrane Fungal Cell Membrane (Integrity & Fluidity) Ergosterol->CellMembrane Incorporation Azoles Azole Antifungals (e.g., Fluconazole) Azoles->Lanosterol Inhibition

Caption: Inhibition of Ergosterol Biosynthesis by Azole Antifungals.

Conclusion

The preliminary data on compounds structurally related to this compound suggest that this chemical class warrants further investigation as a potential source of new antifungal therapies. The presence of the chlorophenyl and sulfanyl moieties in conjunction with an aniline or diphenylamine core appears to be a favorable structural motif for antifungal activity. Future research should focus on the synthesis and direct in vitro and in vivo evaluation of this compound derivatives against a broad panel of clinically relevant fungal strains to definitively establish their efficacy and mechanism of action.

References

A Methodological Guide to Assessing the Cross-Reactivity of 2-[(4-Chlorophenyl)sulfanyl]aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a structured approach to evaluating the cross-reactivity of novel 2-[(4-Chlorophenyl)sulfanyl]aniline derivatives. Due to the nascent stage of research on this specific chemical series, this document outlines a recommended investigational workflow, presents hypothetical data for a representative compound ("Compound A"), and details essential experimental protocols. The aim is to offer a robust framework for researchers to generate and compare crucial selectivity data, a critical step in preclinical drug development.

The core structure of this compound suggests potential interactions with a range of biological targets, particularly protein kinases, owing to the presence of motifs common in kinase inhibitors. Therefore, a thorough investigation into off-target effects is imperative to understand the compound's safety and therapeutic window.

Comparative Cross-Reactivity Profile of Compound A

To illustrate a typical cross-reactivity assessment, the following table summarizes hypothetical inhibitory data for a lead candidate, "Compound A." The selection of targets is based on the activities of structurally related aniline and chlorophenyl derivatives, which have shown effects on various kinases and cancer cell lines.[1][2][3][4] This panel includes the intended primary target (a hypothetical tyrosine kinase, TK-1) and a selection of common off-targets from different kinase families, as well as its cytotoxic effect on various cell lines.

Table 1: Hypothetical Inhibitory and Cytotoxic Profile of Compound A

Target/Cell LineTarget ClassIC50 (nM)Assay Type
TK-1 (Primary Target) Tyrosine Kinase 15 Biochemical Kinase Assay
TK-2Tyrosine Kinase350Biochemical Kinase Assay
Ser/Thr Kinase 1Serine/Threonine Kinase> 10,000Biochemical Kinase Assay
Ser/Thr Kinase 2Serine/Threonine Kinase1,200Biochemical Kinase Assay
Lipid Kinase 1Lipid Kinase8,500Biochemical Kinase Assay
HepG2Human Liver Cancer11,420Cell Viability (MTT)
HCT116Human Colon Cancer8,500Cell Viability (MTT)
T47DHuman Breast Cancer12,760Cell Viability (MTT)
IMR-90Normal Human Fibroblast> 50,000Cell Viability (MTT)

IC50 values represent the concentration of Compound A required to inhibit 50% of the target's activity or cell viability. Data is illustrative.

Experimental Protocols

Detailed and standardized methodologies are crucial for generating reproducible cross-reactivity data. Below are protocols for the key assays presented in Table 1.

Biochemical Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., TK-1)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (Compound A) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of Compound A in DMSO, followed by a further dilution in kinase reaction buffer.

  • To each well of a 384-well plate, add 2.5 µL of the diluted compound solution. Include wells for a positive control (no compound) and a negative control (no kinase).

  • Add 2.5 µL of a solution containing the kinase and the peptide substrate in reaction buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to its Km for the specific kinase).

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the remaining ATP by adding the detection reagent according to the manufacturer's instructions (e.g., 5 µL of ADP-Glo™ Reagent). Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell Viability (MTT) Assay

This protocol measures the cytotoxic effects of a compound on cultured cell lines by assessing metabolic activity.

Materials:

  • Adherent cell lines (e.g., HepG2, HCT116, IMR-90)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (Compound A) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear tissue culture plates

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of Compound A in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound. Include vehicle control wells (medium with DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Cross-Reactivity Workflow

Understanding the logical flow of a cross-reactivity investigation is essential for systematic drug evaluation. The following diagram illustrates a standard workflow, from initial screening to comprehensive profiling.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Cellular & Safety Assessment cluster_3 Phase 4: Decision Making A Synthesis of This compound Derivatives B Primary Target Assay (e.g., TK-1 Kinase Assay) A->B Test Compounds C Broad Kinase Panel (>100 Kinases) B->C Active Hits F Cancer Cell Line Panel (Cytotoxicity Screening) B->F Active Hits D Identify Hits (IC50 < 1 µM) C->D E Orthogonal Assays (e.g., Cellular Target Engagement) D->E Validate Off-Targets H Calculate Selectivity Index (Off-Target IC50 / On-Target IC50) E->H G Normal Cell Line (Counter-Screen) F->G Compare IC50 G->H I Go / No-Go Decision for Lead Optimization H->I

Caption: Workflow for assessing the cross-reactivity of novel chemical entities.

References

Benchmarking the purity of synthesized 2-[(4-Chlorophenyl)sulfanyl]aniline against commercial standards

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Purity Analysis of Synthesized 2-[(4-Chlorophenyl)sulfanyl]aniline

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the purity of laboratory-synthesized this compound against commercially available standards. Ensuring high purity is critical for the reliability and reproducibility of experimental results in research and drug development. The following sections detail the synthesis, purification, and comparative analytical protocols, presenting data in a clear, structured format to aid in quality assessment.

Introduction and Synthesis Overview

This compound is an aromatic amine derivative containing a thioether linkage. Such scaffolds are of significant interest in medicinal chemistry and materials science. In drug discovery, similar structures are often investigated for a range of biological activities. The compound serves as a valuable intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents.

The synthesis of this compound can be achieved via several routes. A common and effective method is the palladium-catalyzed Buchwald-Hartwig C-S cross-coupling reaction between 2-aminothiophenol and 1-chloro-4-iodobenzene. This approach offers good yields and selectivity.

Synthetic Protocol: Buchwald-Hartwig C-S Coupling

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 1-chloro-4-iodobenzene (1.0 eq), 2-aminothiophenol (1.1 eq), Pd₂(dba)₃ (0.02 eq) as the catalyst, and Xantphos (0.04 eq) as the ligand.

  • Solvent and Base: Add anhydrous toluene as the solvent, followed by the addition of potassium carbonate (K₂CO₃) (2.0 eq) as the base.

  • Reaction Conditions: Heat the reaction mixture to 110°C and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.

Experimental Workflow for Purity Benchmarking

A multi-technique approach is essential for a robust purity assessment. The synthesized batch is compared against a certified commercial standard (e.g., >98% purity from a reputable supplier). The workflow involves structural confirmation followed by quantitative purity analysis.

G cluster_synthesis Preparation cluster_analysis Analytical Characterization cluster_comparison Benchmarking synthesis Synthesis of This compound purification Column Chromatography Purification synthesis->purification hplc Purity by HPLC purification->hplc gcms Impurity Profiling by GC-MS purification->gcms qnmr Absolute Purity by qNMR purification->qnmr ftir Functional Group ID by FTIR purification->ftir data_comp Compare Data vs. Commercial Standard hplc->data_comp gcms->data_comp qnmr->data_comp ftir->data_comp purity_assess Final Purity Assessment data_comp->purity_assess G cluster_pathway Hypothetical Cell Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor TargetKinase Target Kinase Receptor->TargetKinase Activates Substrate Downstream Substrate TargetKinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Compound This compound Compound->TargetKinase Inhibits

Comparative study of the spectroscopic data of 2-[(4-Chlorophenyl)sulfanyl]aniline from different sources

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, it is crucial to note that a comprehensive search of publicly available scientific databases and literature did not yield specific, verifiable spectroscopic data for 2-[(4-Chlorophenyl)sulfanyl]aniline. This guide will therefore provide a comparative framework using data from its close structural isomer, 4-[(4-Chlorophenyl)sulfanyl]aniline, to illustrate the principles of spectroscopic comparison. This information is intended to serve as a reference point for researchers and drug development professionals in the analysis of related compounds.

This guide presents a structured comparison of spectroscopic data for a key aniline derivative. Due to the limited availability of data for this compound, we will present the data for its isomer, 4-[(4-Chlorophenyl)sulfanyl]aniline, sourced from the PubChem database. This will be supplemented with generalized experimental protocols and workflows applicable to the spectroscopic analysis of such aromatic sulfide compounds.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for 4-[(4-Chlorophenyl)sulfanyl]aniline. Researchers synthesizing and characterizing this compound can expect to see shifts in the positions of the signals, particularly for the protons and carbons of the aniline ring, due to the different substitution pattern (ortho- vs. para-).

Table 1: ¹³C NMR Spectroscopic Data of 4-[(4-Chlorophenyl)sulfanyl]aniline
Source Chemical Shift (δ) in ppm
PubChem[1][Data not explicitly provided in a list, but available in the database]

Note: Specific peak assignments for ¹³C NMR were not available in the source. A detailed analysis would be required to assign each peak to a specific carbon atom.

Table 2: Infrared (IR) Spectroscopic Data of 4-[(4-Chlorophenyl)sulfanyl]aniline
Source Vibrational Frequency (cm⁻¹) Assignment (Tentative)
Wiley-VCH (via PubChem)[1][Specific peak data not listed, spectrum available]N-H stretching, C-H aromatic stretching, C=C aromatic stretching, C-N stretching, C-S stretching, C-Cl stretching

Note: The spectrum for this compound is available from the source, but a peak list is not provided. The assignments are based on characteristic vibrational frequencies for the functional groups present.

Table 3: Mass Spectrometry Data of 4-[(4-Chlorophenyl)sulfanyl]aniline
Source Mass-to-Charge Ratio (m/z) Relative Intensity
John Wiley & Sons, Inc. (via PubChem)[1][Specific peak data not listed, spectrum available][Data not available]

Note: The mass spectrum is available from the source, but a detailed peak list with relative intensities is not provided.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methods are standard for the characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a significantly larger number of scans and a longer acquisition time are required.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe for solids, or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Determine the molecular weight of the compound from the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized chemical compound.

experimental_workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_characterization Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis and Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: General experimental workflow from synthesis to structural confirmation.

logical_relationship cluster_spectroscopy Spectroscopic Techniques cluster_information Structural Information Obtained cluster_elucidation Final Structure Elucidation compound This compound nmr NMR compound->nmr ir IR compound->ir ms MS compound->ms nmr_info Carbon-Hydrogen Framework Connectivity nmr->nmr_info ir_info Functional Groups Present ir->ir_info ms_info Molecular Weight Fragmentation Pattern ms->ms_info final_structure Confirmed Structure nmr_info->final_structure ir_info->final_structure ms_info->final_structure

Caption: Logical relationship between spectroscopic techniques and structural information.

References

Evaluation of the efficacy of 2-[(4-Chlorophenyl)sulfanyl]aniline-based compounds in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

This guide summarizes the available in vitro cytotoxicity data, outlines the experimental methodologies employed, and visualizes the key signaling pathways implicated in the mechanism of action of these related compounds.

Comparative In Vitro Efficacy of Analogs

The following table summarizes the in vitro cytotoxic activity of various aniline and chlorophenyl-containing compounds against a range of cancer cell lines. These compounds, while not direct derivatives of 2-[(4-Chlorophenyl)sulfanyl]aniline, share key structural motifs and demonstrate the potential of this chemical space in oncology research.

Compound ClassSpecific AnalogCancer Cell LineIC50/EC50 (µM)Reference
Chlorophenylamino-s-triazine4-chlorophenyl and morpholine substituted triazineC26 (murine colon carcinoma)1.21[1]
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazolesCompound 4jAKT2/PKBβ kinase14[1]
Imamine-1,3,5-triazineCompound 4fMDA-MB-231 (breast cancer)6.25[2]
Imamine-1,3,5-triazineCompound 4kMDA-MB-231 (breast cancer)8.18[2]
Thioether-bridged compoundCompound A-20.0[3]
Thioether-bridged compoundCompound B-32.1[3]
Thioether-bridged compoundCompound C-10.2[3]
Thioether-bridged compoundCompound D-15.5[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard chemotherapeutic agent (e.g., 5-Fluorouracil) for a specified duration (typically 48 hours).

  • MTT Incubation: Following treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

In Vitro Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases is determined using in vitro kinase assays.

  • Kinase Reaction: The assay is performed in a reaction buffer containing the purified kinase, a substrate (e.g., a peptide or protein), and ATP.

  • Compound Incubation: The test compound is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP and incubated for a specific time at a controlled temperature. The reaction is then stopped by the addition of a stop solution.

  • Detection: The amount of phosphorylated substrate is quantified using various methods, such as radioactivity (with ³²P-ATP), fluorescence, or luminescence-based assays.

  • IC50 Determination: The IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Aniline and its derivatives are known to exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.[4] The following diagrams illustrate some of the critical pathways targeted by these classes of compounds.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Anilinoquinazoline Anilinoquinazoline Inhibitors Anilinoquinazoline->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR Signaling Pathway Inhibition

Anilinoquinazoline-based compounds act as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[4] By blocking EGFR activation, these compounds inhibit downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to a reduction in cell proliferation, survival, and migration.[4]

VEGFR_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K_akt PI3K/Akt Pathway VEGFR2->PI3K_akt Activates VEGF VEGF VEGF->VEGFR2 Binds Aniline_Inhibitor Aniline-based VEGFR-2 Inhibitors Aniline_Inhibitor->VEGFR2 Inhibits (ATP-competitive) PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) MAPK->Angiogenesis PI3K_akt->Angiogenesis

VEGFR-2 Signaling Pathway Inhibition

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis and is primarily mediated by the Vascular Endothelial Growth Factor (VEGF)/VEGFR-2 signaling pathway.[4] Aniline-based inhibitors can block VEGFR-2 activation by competing with ATP, thereby inhibiting downstream pathways that promote endothelial cell proliferation and migration.[4]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Comparison synthesis Compound Synthesis cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) ic50->mechanism animal_model Select Animal Model (e.g., Xenograft) mechanism->animal_model Lead Compound Selection dosing Compound Administration animal_model->dosing tumor_growth Monitor Tumor Growth dosing->tumor_growth toxicity Assess Toxicity dosing->toxicity data_analysis Analyze In Vitro & In Vivo Data tumor_growth->data_analysis toxicity->data_analysis comparison Compare with Standard Drugs data_analysis->comparison conclusion Draw Conclusions comparison->conclusion

General Preclinical Evaluation Workflow

The diagram above outlines a typical workflow for the preclinical evaluation of novel anticancer compounds. It begins with the synthesis and in vitro screening of compounds to identify potent and selective candidates. Promising compounds are then advanced to in vivo studies using animal models to assess their efficacy and safety. The data from both in vitro and in vivo experiments are then analyzed and compared to existing treatments to determine the therapeutic potential of the new compounds.

References

Confirming the Structure of 2-[(4-Chlorophenyl)sulfanyl]aniline using 2D NMR Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural elucidation of 2-[(4-Chlorophenyl)sulfanyl]aniline. It presents a detailed analysis of expected 2D NMR correlations, a comparison with alternative analytical methods, and standardized experimental protocols. This document is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of novel small molecules.

Introduction

The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. For a molecule such as this compound, which contains two distinct aromatic systems linked by a sulfur atom, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a powerful tool for unambiguous structural confirmation. While 1D ¹H and ¹³C NMR offer initial insights into the number and types of protons and carbons, 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing the connectivity between atoms.

This guide will walk through the theoretical application of these techniques to confirm the specific isomeric structure of this compound, distinguishing it from other potential isomers.

Predicted NMR Data for this compound

To illustrate the process, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected key 2D NMR correlations. These predictions are based on the known spectral data of related substructures, such as 4-chloroaniline and thiophenol derivatives.[1][2][3]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom NamePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-3~6.80 (dd)C-1: ~148.0
H-4~7.20 (ddd)C-2: ~115.0
H-5~6.75 (ddd)C-3: ~137.0
H-6~7.30 (dd)C-4: ~118.0
NH₂~4.00 (br s)C-5: ~116.0
H-2'/H-6'~7.35 (d)C-6: ~132.0
H-3'/H-5'~7.25 (d)C-1': ~135.0
C-2'/C-6': ~130.0
C-3'/C-5': ~129.0
C-4': ~133.0

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Coupling patterns are denoted as 's' (singlet), 'd' (doublet), 'dd' (doublet of doublets), 'ddd' (doublet of doublet of doublets), and 'br s' (broad singlet).

Table 2: Predicted Key 2D NMR Correlations

ExperimentKey CorrelationsInformation Gained
COSY H-3 ↔ H-4Connectivity within the aniline ring
H-4 ↔ H-5
H-5 ↔ H-6
H-2'/H-6' ↔ H-3'/H-5'Connectivity within the chlorophenyl ring
HSQC H-3 / C-3Direct ¹J C-H correlations
H-4 / C-4
H-5 / C-5
H-6 / C-6
H-2'/H-6' / C-2'/C-6'
H-3'/H-5' / C-3'/C-5'
HMBC H-3 → C-1, C-2, C-5Long-range (²J, ³J) C-H correlations confirming ring connectivity
H-6 → C-2, C-4
H-2'/H-6' → C-4', C-1'Long-range correlations within the chlorophenyl ring and to the sulfur-bearing carbon
H-3'/H-5' → C-1'
H-6 → C-1'Crucial correlation confirming the C-S bond between C-2 of the aniline ring and C-1' of the chlorophenyl ring.
NH₂ → C-1, C-2Confirmation of the amine group position.

Experimental Workflow and Protocols

The structural confirmation of this compound using 2D NMR follows a logical progression. The workflow diagram below illustrates this process.

G 2D NMR Structural Elucidation Workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Data Interpretation and Structure Confirmation H1_NMR ¹H NMR C13_NMR ¹³C NMR Assign_Spins Assign Proton and Carbon Signals H1_NMR->Assign_Spins C13_NMR->Assign_Spins COSY COSY HSQC HSQC Build_Fragments Build Structural Fragments COSY->Build_Fragments ¹H-¹H Connectivity HMBC HMBC HSQC->Assign_Spins Direct C-H Attachment Connect_Fragments Connect Fragments via HMBC HMBC->Connect_Fragments Long-Range C-H Connectivity Build_Fragments->Connect_Fragments Confirm_Structure Confirm Final Structure Connect_Fragments->Confirm_Structure

Caption: Workflow for 2D NMR-based structure elucidation.

Detailed Experimental Protocols:

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in an NMR tube. All spectra are recorded on a spectrometer operating at a ¹H frequency of 400 MHz or higher.

  • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled pulse sequence is used. Key parameters include a spectral width of approximately 220 ppm and a sufficient number of scans for adequate signal intensity.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[4] A standard gradient-selected COSY (gCOSY) pulse sequence is employed.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons to which they are attached.[4][5] A standard gradient-selected HSQC pulse sequence with multiplicity editing can also distinguish between CH, CH₂, and CH₃ groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four).[4][5] This is crucial for connecting different spin systems and identifying quaternary carbons. A standard gradient-selected HMBC pulse sequence is used, with the long-range coupling delay optimized for a J-coupling of 8-10 Hz.

Comparison with Alternative Methods

While 2D NMR is a powerful tool, other analytical techniques can be used to support or provide alternative means of structural confirmation.

Table 3: Comparison of Structural Elucidation Methods

MethodAdvantagesDisadvantages
2D NMR Spectroscopy Provides detailed atom-to-atom connectivity. Non-destructive.Requires a relatively pure sample and can be time-consuming to acquire and analyze all necessary spectra.
X-ray Crystallography Provides the absolute, unambiguous 3D structure of a molecule in the solid state.Requires a suitable single crystal, which can be difficult to grow. The solid-state conformation may differ from the solution-state.
Mass Spectrometry (MS) Provides the molecular weight and fragmentation patterns, which can give clues about the structure. Highly sensitive.Does not directly provide information on atom connectivity. Isomeric compounds can have identical mass spectra.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., N-H, C-S, aromatic C-H).Provides limited information about the overall molecular skeleton.
Chemical Derivatization Reaction of the molecule with a known reagent can help to confirm the presence and location of functional groups.Can be time-consuming, may not be specific, and requires additional purification and characterization steps.

Conclusion

The combination of 1D and 2D NMR techniques provides a robust and definitive method for the structural elucidation of this compound. The COSY experiment establishes the proton-proton connectivities within the two aromatic rings, the HSQC experiment assigns protons to their directly attached carbons, and the crucial HMBC experiment provides the long-range correlations that link the two aromatic fragments through the sulfur atom. When compared to other analytical techniques, 2D NMR offers an unparalleled level of detail regarding the covalent framework of the molecule in solution. The systematic application of the workflow and experimental protocols described in this guide will enable researchers to confidently confirm the structures of this and other similarly complex molecules.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-[(4-Chlorophenyl)sulfanyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for the Responsible Management of Chemical Waste.

The proper disposal of 2-[(4-Chlorophenyl)sulfanyl]aniline, a compound utilized in specialized research and development, is critical for ensuring laboratory safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guidance is synthesized from data on structurally analogous compounds, including aniline and various chloroaniline derivatives. Researchers must always consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A flame-resistant lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[1] If aerosolization or dust generation is possible, a NIOSH-approved respirator may be necessary.

**Step-by-Step Disposal Protocol
  • Waste Characterization and Segregation:

    • Treat all this compound waste as hazardous.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.

    • Keep the waste in its original or a compatible, clearly labeled container. The label should include the chemical name and associated hazards.

  • Container Management:

    • Ensure the waste container is tightly sealed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2]

    • Store the sealed container in a designated hazardous waste accumulation area.

  • Arranging for Professional Disposal:

    • Disposal of this chemical must be handled by a licensed professional waste disposal service.

    • Contact your institution's EHS office to schedule a pickup. Provide them with a complete and accurate description of the waste.

    • The preferred method of disposal for similar compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.

**Spill and Contamination Cleanup

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material like sand, vermiculite, or commercial sorbent pads to contain the spill.[3][4] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[3]

  • Collection: Place the absorbed or collected material into a labeled, sealable container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable solvent or detergent, followed by a thorough water rinse. Collect all cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department immediately.

**Quantitative Data and Regulatory Information
ParameterInformationSource Analogue
RCRA Waste Code U012 (for Aniline)Aniline[4]
DOT UN Number UN2018 (for Chloroanilines, solid)4-Chloroaniline
Reportable Quantity (RQ) 1000 lbs (for Chloroanilines)4-Chloroaniline

Note: The waste generator is ultimately responsible for correctly classifying the waste according to all applicable regulations.[4]

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound A Waste Generation (Pure compound, contaminated labware, spill debris) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Hazardous Waste (Label container clearly) B->C D Is this a spill? C->D E Contain and Clean Spill (Use inert absorbent, avoid dust) D->E Yes F Store in a Sealed, Labeled Container D->F No E->F G Move to Designated Hazardous Waste Area F->G H Contact EHS for Professional Disposal (Licensed Waste Hauler) G->H I Document Waste for Pickup H->I

Caption: Logical steps for the safe disposal of this compound waste.

References

Personal protective equipment for handling 2-[(4-Chlorophenyl)sulfanyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 2-[(4-Chlorophenyl)sulfanyl]aniline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and organosulfur compounds, in the absence of a specific Safety Data Sheet (SDS) for the named chemical.

Hazard Summary

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[1][2][3]

  • Toxicity: Aromatic amines can be toxic if swallowed, in contact with skin, or if inhaled. Some may also cause an allergic skin reaction.[4]

  • Aquatic Toxicity: Many chlorinated aromatic compounds are very toxic to aquatic life with long-lasting effects.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential exposure. The following table summarizes the required PPE.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[5]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[5]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene, double-gloved)To prevent skin contact. It is advisable to wear two pairs and change them frequently.[5][6]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[5]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[5]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient.[5][7]

Operational Plan: Step-by-Step Handling Procedures

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[5]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and operational.[5]

  • PPE Inspection: Inspect all PPE for integrity before use.

  • Area Preparation: Designate a specific area within a certified chemical fume hood for the handling of this compound.

2. Handling the Compound:

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[5]

  • Weighing: When weighing the solid compound, perform this task inside the fume hood or a ventilated balance enclosure to contain any dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Reactions: Conduct all chemical reactions within a secure apparatus inside the fume hood.

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[5]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][4]

Disposal Plan

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[8]

1. Waste Collection:

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., gloves, wipes, weighing paper), in a clearly labeled, compatible hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled, and sealed hazardous waste container. Segregate from incompatible materials such as strong acids and oxidizing agents.[4][8]

2. Waste Storage:

  • Store sealed waste containers in a designated and properly ventilated satellite accumulation area, away from general laboratory traffic.[8]

3. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental services company.[8]

  • The recommended method of disposal for similar compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[8]

Experimental Workflow Diagram

G Diagram 1: Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_risk Conduct Risk Assessment prep_ppe Inspect & Don PPE prep_risk->prep_ppe prep_area Prepare Fume Hood prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh Proceed to Handling handle_transfer Transfer & Dissolve handle_weigh->handle_transfer handle_react Perform Reaction handle_transfer->handle_react cleanup_decon Decontaminate Work Area handle_react->cleanup_decon Experiment Complete cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Remove & Dispose of PPE cleanup_waste->cleanup_ppe disp_store Store Waste in Satellite Area cleanup_waste->disp_store Waste Ready cleanup_wash Wash Hands cleanup_ppe->cleanup_wash disp_pickup Arrange Professional Waste Pickup disp_store->disp_pickup disp_incin Incineration disp_pickup->disp_incin

Caption: Operational and Disposal Workflow for this compound.

References

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